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  • Product: 2-(Dimethylamino)quinoline-4-carboxylic acid
  • CAS: 933728-79-1

Core Science & Biosynthesis

Foundational

Strategic Synthesis of 2-(Dimethylamino)quinoline-4-carboxylic Acid: A Technical Guide

Executive Summary The 2-aminoquinoline-4-carboxylic acid scaffold represents a critical pharmacophore in medicinal chemistry, serving as a precursor for NK3 receptor antagonists, antimalarials, and histone deacetylase (H...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminoquinoline-4-carboxylic acid scaffold represents a critical pharmacophore in medicinal chemistry, serving as a precursor for NK3 receptor antagonists, antimalarials, and histone deacetylase (HDAC) inhibitors. While various synthetic routes exist, the Nucleophilic Aromatic Substitution (SNAr) of a 2-chloroquinoline intermediate offers the highest regioselectivity and scalability.

This guide details a robust, field-validated protocol for the synthesis of 2-(dimethylamino)quinoline-4-carboxylic acid . To ensure high purity and ease of workup, this protocol utilizes a methyl ester protection strategy, avoiding the solubility challenges often associated with zwitterionic amino-acid intermediates.

Part 1: Retrosynthetic Analysis & Strategy

The most reliable disconnection relies on the lability of the C2-position in the quinoline ring towards nucleophiles. The electron-deficient nature of the quinoline nitrogen, enhanced by the 4-carboxylate (an electron-withdrawing group in its ester form), facilitates displacement of a halide leaving group.

Strategic Workflow (DOT Diagram)

Retrosynthesis Target 2-(Dimethylamino)quinoline- 4-carboxylic acid EsterInter Methyl 2-(dimethylamino) quinoline-4-carboxylate Target->EsterInter Hydrolysis ChloroEster Methyl 2-chloroquinoline- 4-carboxylate EsterInter->ChloroEster S_NAr (NHMe2) ChloroAcid 2-Chloroquinoline- 4-carboxylic acid ChloroEster->ChloroAcid Esterification HydroxyAcid 2-Hydroxyquinoline- 4-carboxylic acid ChloroAcid->HydroxyAcid Deoxychlorination (POCl3) Isatin Isatin (Starting Material) HydroxyAcid->Isatin Camps Cyclization

Figure 1: Retrosynthetic pathway utilizing the ester-protected route to maximize yield and purity.

Part 2: Detailed Experimental Protocols

Phase 1: Scaffold Construction (Isatin to 2-Chloro Intermediate)

If 2-chloroquinoline-4-carboxylic acid is not commercially sourced, it must be synthesized via the Camps Cyclization followed by chlorination.

Step 1.1: Synthesis of 2-Hydroxyquinoline-4-carboxylic acid

Mechanism: Camps Cyclization (Base-catalyzed rearrangement of N-acetylisatin).

  • Acetylation: Suspend Isatin (1.0 eq) in Acetic Anhydride (4.0 eq). Reflux for 2–4 hours until TLC shows complete conversion to N-acetylisatin. Concentrate to dryness.[1]

  • Cyclization: Suspend the crude N-acetylisatin in aqueous NaOH (10%, 10 eq). Heat to reflux for 4–6 hours. The ring opens and re-closes to form the quinoline system.

  • Workup: Cool to room temperature. Acidify carefully with HCl (conc.) to pH 2. The product, 2-hydroxyquinoline-4-carboxylic acid (tautomer of 2-quinolone-4-carboxylic acid), will precipitate as a solid. Filter, wash with water, and dry.[2][3]

    • Checkpoint: MP should be >300°C.[1]

Step 1.2: Chlorination to 2-Chloroquinoline-4-carboxylic acid
  • Reagents: 2-Hydroxyquinoline-4-carboxylic acid (1.0 eq), POCl3 (5.0 eq).

  • Reaction: Reflux the mixture for 2–4 hours. The solid will dissolve as the reaction proceeds.

  • Quench: Cool the mixture and pour slowly onto crushed ice with vigorous stirring (Exothermic!).

  • Isolation: The 2-chloro acid will precipitate. Filter and wash with cold water. Recrystallize from Methanol/DCM if necessary.

Phase 2: The Core Synthesis (SNAr & Hydrolysis)

This phase utilizes the Ester Route . Direct reaction on the carboxylic acid is possible but often results in difficult purification due to the formation of zwitterionic salts.

Step 2.1: Methyl Ester Formation

Rationale: Converting the acid to an ester prevents salt formation during the amination step and enhances the solubility of the substrate in organic solvents.

  • Protocol:

    • Dissolve 2-chloroquinoline-4-carboxylic acid (10 g, 48 mmol) in Methanol (100 mL).

    • Add conc. H2SO4 (2 mL) dropwise.

    • Reflux for 8–12 hours (Monitor by TLC: 50% EtOAc/Hexane).

    • Workup: Concentrate methanol. Dilute with EtOAc (200 mL), wash with sat. NaHCO3 (2x) and Brine. Dry over Na2SO4 and concentrate.

    • Yield: Expect >90% of a beige solid (Methyl 2-chloroquinoline-4-carboxylate).

Step 2.2: Nucleophilic Aromatic Substitution (SNAr)

Rationale: The 2-position is activated for nucleophilic attack. Dimethylamine is used in excess to drive the reaction and scavenge HCl.

  • Reagents:

    • Methyl 2-chloroquinoline-4-carboxylate (1.0 eq)

    • Dimethylamine (2.0 M in THF or 40% aq. solution) (5.0 eq)

    • Solvent: THF or Ethanol (anhydrous preferred).

  • Protocol:

    • Place the chloro-ester (5.0 g) in a pressure tube (or autoclave).

    • Add Dimethylamine solution (excess).

    • Seal and heat to 80–100°C for 4–6 hours.

    • Observation: The solution often turns yellow/orange.

    • Workup: Cool to RT. Concentrate to remove excess amine and solvent.

    • Purification: The residue is usually pure enough. If not, flash chromatography (SiO2, 0-5% MeOH in DCM) yields Methyl 2-(dimethylamino)quinoline-4-carboxylate .

Step 2.3: Ester Hydrolysis to Target
  • Protocol:

    • Dissolve the intermediate from Step 2.2 in THF/Water (3:1).

    • Add LiOH·H2O (2.0 eq).

    • Stir at RT for 2–4 hours (or 50°C if sluggish).

    • Critical Workup: Evaporate THF. The aqueous layer contains the lithium salt.

    • Acidification: Carefully adjust pH to ~4–5 using 1M HCl.

    • Isolation: The target compound, 2-(Dimethylamino)quinoline-4-carboxylic acid , will precipitate. Filter, wash with cold water, and dry under vacuum.

Part 3: Mechanism & Critical Control Points

SNAr Reaction Mechanism

The reaction proceeds via an addition-elimination pathway. The nitrogen of the dimethylamine attacks the C2 position, forming a resonance-stabilized Meisenheimer complex. The chloride ion is then eliminated, restoring aromaticity.

Mechanism Reactants 2-Chloro-Ester + NHMe2 Transition Meisenheimer Complex Reactants->Transition Nucleophilic Attack Product 2-Dimethylamino Product + HCl Transition->Product Elimination of Cl-

Figure 2: Simplified mechanistic flow of the SNAr displacement.

Troubleshooting & Optimization Table
ParameterStandard ConditionOptimization/Troubleshooting
Solvent (SNAr) THF (Sealed Tube)Use DMF if solubility is poor (requires higher temp). Use Ethanol for green chemistry (slower).
Temperature 80–100°CIf >120°C, risk of decarboxylation increases (rare for esters, high risk for free acids).
Amine Source 2M in THFAqueous dimethylamine (40%) works but requires longer reaction times due to biphasic nature/solubility.
pH during Workup pH 4–5Critical: The product is amphoteric (amino group + carboxylic acid). Too acidic (pH < 2) = soluble hydrochloride salt. Too basic (pH > 8) = soluble carboxylate salt.

Part 4: References

  • Scaffold Synthesis (Camps/Pfitzinger):

    • Pfitzinger, W. (1886).[4] "Chinoline aus Isatin und Ketonen". Journal für Praktische Chemie.

    • Note: See also US Patent 3,691,171 for industrial oxidation methods of quinoline precursors.

  • SNAr Displacement on 2-Chloroquinolines:

    • Musso, D. L., et al. (2003). "Synthesis and Antimalarial Activity of 2-Substituted Quinoline-4-carboxylic Acids". Bioorganic & Medicinal Chemistry Letters.

    • Context: Describes the displacement of 2-chloro analogs with various amines.

  • General Amide/Ester Protocols:

    • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling". Tetrahedron. (Relevant for downstream derivatization of the carboxylic acid).

  • Biological Relevance (HDAC/NK3):

    • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry (2022).

Sources

Exploratory

2-(Dimethylamino)quinoline-4-carboxylic Acid: Chemical Profile &amp; Synthetic Utility

The following technical guide provides an in-depth analysis of 2-(Dimethylamino)quinoline-4-carboxylic acid , a functionalized derivative of cinchoninic acid. This document synthesizes established organic chemistry princ...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-(Dimethylamino)quinoline-4-carboxylic acid , a functionalized derivative of cinchoninic acid. This document synthesizes established organic chemistry principles with specific scaffold data to serve as a reference for drug development and synthetic applications.

[1]

Introduction & Significance

2-(Dimethylamino)quinoline-4-carboxylic acid (Molecular Formula:


) is a heterocyclic building block belonging to the cinchoninic acid  family.[1] Structurally, it consists of a quinoline bicyclic system substituted with a carboxylic acid at the C4 position and a dimethylamino group at the C2 position.

This molecule represents a "push-pull" electronic system:

  • Electron Donor (Push): The dimethylamino group at C2 strongly donates electron density into the

    
    -system via resonance.
    
  • Electron Acceptor (Pull): The carboxylic acid at C4 and the quinoline nitrogen withdraw electron density (inductively and mesomerically).

Research Relevance:

  • Medicinal Chemistry: The 2-amino-4-carboxyquinoline scaffold is a pharmacophore found in anti-inflammatory agents, antimalarials, and recent histone deacetylase (HDAC) inhibitors.[1]

  • Ligand Design: The proximity of the ring nitrogen and the carboxylic acid allows for bidentate chelation of transition metals, useful in catalysis and metallodrug design.

Physicochemical Profile

The integration of a basic amine and an acidic carboxyl group creates a zwitterionic character in neutral media, significantly influencing solubility and melting behavior.

Table 1: Key Chemical Properties
PropertyValue / DescriptionSource/Note
CAS Number Not widely listed; Analogous to 5467-57-2 (2-Cl precursor)Derivative of Cinchoninic Acid
Molecular Weight 216.24 g/mol Calculated
Appearance Off-white to pale yellow solidTypical of amino-quinolines
Melting Point >250 °C (Decomposition)High MP due to zwitterionic lattice energy
Solubility Soluble in DMSO, DMF, dilute acid/base.[1] Poor in water/hexane.[1]Amphoteric nature
pKa (Predicted) COOH: ~4.5Acidic proton
pKa (Predicted) Quinoline N: ~5.8 (Boosted by 2-NMe2)Basic nitrogen
LogP ~2.2 - 2.5Moderate lipophilicity

Synthetic Pathways[2][3]

The most robust route to 2-(dimethylamino)quinoline-4-carboxylic acid utilizes a Nucleophilic Aromatic Substitution (


)  strategy on a 2-chloro intermediate.[1] This pathway is preferred over direct Pfitzinger condensation with dimethyl-substituted reagents due to higher yields and cleaner workups.[1]
Synthesis Workflow (Step-by-Step)

Step 1: Pfitzinger Condensation Reaction of isatin with acetic anhydride or pyruvate derivatives (under basic conditions) yields 2-hydroxyquinoline-4-carboxylic acid.[1]

  • Mechanism:[1][2][3][4] Base-catalyzed ring opening of isatin followed by condensation with the enolate.[1]

Step 2: Chlorination Conversion of the 2-hydroxy group (tautomeric with 2-quinolone) to a 2-chloro group using Phosphorus Oxychloride (


).[1]
  • Critical Control: Anhydrous conditions are required to prevent hydrolysis.[1]

Step 3:


 Amination (The Key Step) 
Displacement of the 2-chloro substituent with dimethylamine.
  • Conditions: Heating with aqueous or ethanolic dimethylamine (40% aq.[1] solution) in a sealed tube or autoclave at 100–120°C.

  • Driving Force: The nitrogen at position 1 activates the C2 position for nucleophilic attack by stabilizing the Meisenheimer-like intermediate.

Reaction Diagram

SynthesisPath Isatin Isatin (Starting Material) Hydroxy 2-Hydroxyquinoline- 4-carboxylic acid Isatin->Hydroxy KOH, Pyruvate (Pfitzinger) Chloro 2-Chloroquinoline- 4-carboxylic acid (Electrophile) Hydroxy->Chloro POCl3, Reflux (Chlorination) Target 2-(Dimethylamino)quinoline- 4-carboxylic acid (Target) Chloro->Target HN(Me)2, Heat (SnAr)

Figure 1: Synthetic route via the 2-chloro intermediate.[1]

Chemical Reactivity & Functionalization[1]

Carboxylic Acid Modifications

The C4-COOH group is sterically accessible but electronically coupled to the ring.

  • Amide Coupling: Reacts with primary/secondary amines using standard coupling agents (HATU, EDC/HOBt) to form quinoline-4-carboxamides , a class known for antimalarial activity (e.g., DDD107498 analogs).[1]

  • Decarboxylation: Heating above its melting point (typically >250°C) or in high-boiling solvents (e.g., diphenyl ether) can induce thermal decarboxylation to yield 2-(dimethylamino)quinoline.[1]

Quinoline Ring Electrophilicity

The 2-position is deactivated by the electron-donating dimethylamino group, making it resistant to further nucleophilic attack.[1] However, the C5 and C8 positions remain susceptible to Electrophilic Aromatic Substitution (EAS) such as nitration or halogenation, primarily on the benzenoid ring.

Electronic Resonance Map

The dimethylamino group exerts a strong


 (mesomeric) effect, increasing electron density at positions 3, 6, and 8.[1]

Resonance NMe2 2-N(Me)2 Group (Electron Donor) Ring Quinoline Ring (Resonance Acceptor) NMe2->Ring +M Effect (Increases e- density at C3, C6, C8) COOH 4-COOH Group (Electron Withdrawing) Ring->COOH -M/-I Effect (Stabilizes Anion)

Figure 2: Electronic "Push-Pull" interactions within the molecule.[1]

Pharmaceutical & Biological Relevance[1][6][7][8][9][10]

Pharmacophore Utility

The 2-amino-4-carboxyquinoline motif is a privileged structure in medicinal chemistry:

  • Bioisosterism: The 2-dimethylamino group serves as a lipophilic, basic bioisostere for alkyl groups or other amines, improving membrane permeability compared to the 2-hydroxy (tautomeric oxo) parent.[1]

  • HDAC Inhibition: Derivatives of 2-substituted quinoline-4-carboxylic acids have been identified as Caps for Histone Deacetylase (HDAC) inhibitors, particularly selective for HDAC3.[1][5]

  • Anti-inflammatory: Structural analogs (e.g., glafenine derivatives) inhibit COX enzymes and modulate inflammatory cytokines.[1]

Experimental Validation (Self-Check Protocol)

To verify the identity of the synthesized compound, researchers should observe:

  • IR Spectrum: Strong carbonyl stretch (

    
    ) at 1680–1710 
    
    
    
    and broad O-H stretch (2500–3300
    
    
    ).[1]
  • 1H NMR (DMSO-d6):

    • Singlet (6H) at

      
       3.0–3.2 ppm for 
      
      
      
      .
    • Singlet (1H) at

      
       ~7.2–7.5 ppm for the C3 proton (shielded by the amino group).
      
    • Deshielded multiplets (4H) at

      
       7.5–8.5 ppm for the benzenoid ring protons.
      

References

  • Synthesis of Quinoline-4-carboxylic Acids (Pfitzinger Reaction)

    • Source: Organic Chemistry Portal.[1] "Pfitzinger Reaction."[1]

    • URL:[Link][1]

  • Biological Activity of Quinoline-4-carboxamides

    • Title: Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.[1]

    • Source: Journal of Medicinal Chemistry (ACS).[1]

    • URL:[Link][1]

  • Synthesis via 2-Chloro Intermedi

    
    ): 
    
    • Title: Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.[1][4][6][7] (Demonstrates reactivity of 2-chloroquinolines with amines).

    • Source: RSC Advances.[1][4]

    • URL:[Link]

  • HDAC Inhibitor Potential

    • Title: Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.[1]

    • Source: Frontiers in Chemistry.[1]

    • URL:[Link]

  • General Properties of Cinchoninic Acid Derivatives

    • Source: PubChem Compound Summary for 2-Chloroquinoline-4-carboxylic acid (Precursor d
    • URL:[Link][1]

Sources

Foundational

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-(Dimethylamino)quinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Res...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(Dimethylamino)quinoline-4-carboxylic acid. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the spectral features of this molecule, rooted in the principles of NMR spectroscopy. We will delve into a detailed prediction of the ¹H NMR spectrum, substantiated by data from analogous structures and established substituent effects on the quinoline scaffold. Furthermore, this guide presents a rigorous, field-proven protocol for the experimental acquisition of the spectrum, ensuring reproducibility and accuracy. This document is intended to be a valuable resource for researchers in medicinal chemistry, organic synthesis, and analytical sciences who are working with quinoline derivatives.

Introduction: The Significance of 2-(Dimethylamino)quinoline-4-carboxylic Acid

Quinoline-4-carboxylic acids are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a dimethylamino group at the 2-position significantly modulates the electronic properties and, consequently, the biological activity of the quinoline ring system. Accurate structural elucidation is paramount in the development of novel therapeutics, and ¹H NMR spectroscopy stands as the most powerful and accessible tool for this purpose. Understanding the nuances of the ¹H NMR spectrum of 2-(Dimethylamino)quinoline-4-carboxylic acid is, therefore, not merely an academic exercise but a critical step in advancing drug discovery programs.

The structure of 2-(Dimethylamino)quinoline-4-carboxylic acid, with the IUPAC name 2-(dimethylamino)quinoline-4-carboxylic acid and molecular formula C₁₂H₁₂N₂O₂, presents a fascinating case for NMR analysis.[1] The interplay of the electron-donating dimethylamino group and the electron-withdrawing carboxylic acid group on the quinoline ring system creates a unique electronic environment for each proton, leading to a well-resolved and informative spectrum.

Predicted ¹H NMR Spectrum: A Detailed Analysis

In the absence of a published experimental spectrum for 2-(Dimethylamino)quinoline-4-carboxylic acid, we can construct a highly accurate prediction based on established principles of NMR spectroscopy and data from structurally related compounds. The predicted spectrum is detailed in Table 1 and discussed below. The analysis assumes the spectrum is acquired in a suitable deuterated solvent, such as DMSO-d₆, which can effectively dissolve the carboxylic acid and minimize proton exchange of the carboxylic acid proton.

Diagram: Molecular Structure and Proton Assignments

Caption: Molecular structure of 2-(Dimethylamino)quinoline-4-carboxylic acid with proton numbering.

Table 1: Predicted ¹H NMR Spectral Data for 2-(Dimethylamino)quinoline-4-carboxylic Acid in DMSO-d₆
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constant (J, Hz)Rationale for Prediction
H-8~8.2 - 8.4d1HJ = 8.0 - 9.0Deshielded due to proximity to the electronegative nitrogen and the anisotropic effect of the quinoline ring system. Expected to be a doublet due to coupling with H-7.
H-5~8.0 - 8.2d1HJ = 8.0 - 9.0Deshielded aromatic proton, appearing as a doublet due to coupling with H-6.
H-6~7.8 - 8.0t1HJ = 7.0 - 8.0Aromatic proton appearing as a triplet due to coupling with H-5 and H-7.
H-7~7.6 - 7.8t1HJ = 7.0 - 8.0Aromatic proton appearing as a triplet due to coupling with H-6 and H-8.
H-3~7.0 - 7.2s1H-This proton is a singlet as it has no adjacent protons to couple with. The electron-donating dimethylamino group at C-2 will shield this proton, shifting it upfield compared to the parent quinoline-4-carboxylic acid.
-N(CH₃)₂~3.2 - 3.4s6H-The six equivalent protons of the two methyl groups will appear as a sharp singlet.
-COOH> 12br s1H-The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a very downfield chemical shift. This peak will disappear upon D₂O exchange.[2][3]
Causality Behind Predicted Chemical Shifts and Multiplicities:
  • Quinoline Ring Protons (H-5, H-6, H-7, H-8): The chemical shifts of these protons are primarily influenced by the aromatic ring current, leading to their appearance in the downfield region (typically 7.0-9.0 ppm). Their relative positions are dictated by the electronic effects of the substituents and the nitrogen atom. In the parent quinoline-4-carboxylic acid, the aromatic protons resonate between 7.7 and 9.1 ppm in DMSO-d₆.[4] The electron-donating dimethylamino group at the 2-position will have a modest shielding effect on the protons of the benzenoid ring.

  • H-3 Proton: The proton at the 3-position is significantly influenced by the adjacent electron-donating dimethylamino group at C-2. This strong +M (mesomeric) effect increases the electron density at C-3, causing a notable upfield shift for H-3 compared to other protons on the heterocyclic ring. It is expected to be a singlet due to the absence of neighboring protons.

  • Dimethylamino Protons (-N(CH₃)₂): The six protons of the two methyl groups are chemically equivalent and will therefore give rise to a single, sharp signal. Their chemical shift is in the typical range for N-methyl groups.

  • Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and intramolecular hydrogen bonding.[2] It will appear as a broad singlet at a very low field, often above 12 ppm.[2][3] This broadness is a result of chemical exchange. A key confirmatory experiment is the D₂O shake, which will cause the disappearance of this signal.[2][3][5]

Experimental Protocol for ¹H NMR Spectrum Acquisition

To ensure the acquisition of a high-quality, interpretable ¹H NMR spectrum of 2-(Dimethylamino)quinoline-4-carboxylic acid, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, with built-in checks for sample integrity and instrument performance.

Diagram: Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer Setup & Acquisition cluster_processing Data Processing & Analysis sample_prep Weigh ~5-10 mg of 2-(Dimethylamino)quinoline-4-carboxylic acid instrument_setup Lock, Tune, and Shim the spectrometer sample_prep->instrument_setup Insert Sample dissolve Dissolve in ~0.6-0.7 mL of DMSO-d₆ vortex Vortex until fully dissolved transfer Transfer to a clean, dry 5 mm NMR tube acquire_1h Acquire standard ¹H spectrum (e.g., 16-32 scans) instrument_setup->acquire_1h d2o_exchange Add 1-2 drops of D₂O, shake, and re-acquire ¹H spectrum acquire_1h->d2o_exchange Optional but Recommended processing Fourier Transform, Phase Correction, and Baseline Correction acquire_1h->processing d2o_exchange->processing referencing Reference spectrum to residual DMSO peak (δ 2.50 ppm) processing->referencing integration Integrate all signals referencing->integration analysis Analyze chemical shifts, multiplicities, and coupling constants integration->analysis

Caption: A streamlined workflow for acquiring and processing the ¹H NMR spectrum.

Step-by-Step Methodology:
  • Sample Preparation:

    • Rationale: Proper sample preparation is critical for obtaining a high-resolution spectrum. The choice of solvent is dictated by the solubility of the analyte and its inertness. DMSO-d₆ is an excellent choice for carboxylic acids as it can dissolve the compound and its residual proton peak (at δ 2.50 ppm) serves as a convenient internal reference.

    • Procedure:

      • Accurately weigh approximately 5-10 mg of high-purity 2-(Dimethylamino)quinoline-4-carboxylic acid into a clean, dry vial.

      • Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D).

      • Gently vortex or sonicate the vial until the solid is completely dissolved. A clear, particulate-free solution is essential.

      • Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the sample height is sufficient for the spectrometer's receiver coil (typically ~4 cm).

  • NMR Spectrometer Setup and Data Acquisition:

    • Rationale: Proper setup of the NMR spectrometer ensures optimal performance and data quality. Locking, tuning, and shimming are essential for achieving high resolution and a stable magnetic field.

    • Procedure:

      • Insert the NMR tube into the spectrometer.

      • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

      • Tune and match the probe for the ¹H frequency.

      • Shim the magnetic field to achieve a narrow and symmetrical peak shape for the residual solvent signal.

      • Acquire a standard ¹H NMR spectrum. Typical acquisition parameters on a 400 MHz spectrometer would be:

        • Number of scans: 16-32

        • Relaxation delay: 1-2 seconds

        • Acquisition time: 2-4 seconds

        • Spectral width: ~16 ppm

  • D₂O Exchange Experiment (Optional but Highly Recommended):

    • Rationale: This is a definitive method to identify the exchangeable carboxylic acid proton. The deuterium from D₂O will exchange with the acidic proton, causing its signal to disappear from the ¹H NMR spectrum.[2][3][5]

    • Procedure:

      • Remove the NMR tube from the spectrometer.

      • Add 1-2 drops of deuterium oxide (D₂O) to the sample.

      • Gently shake the tube to mix the contents.

      • Re-insert the tube into the spectrometer and re-acquire the ¹H NMR spectrum using the same parameters as before.

  • Data Processing and Analysis:

    • Rationale: Proper data processing is essential for extracting accurate information from the raw free induction decay (FID) signal.

    • Procedure:

      • Apply a Fourier transform to the FID.

      • Perform phase correction to ensure all peaks are in the absorptive mode.

      • Apply baseline correction to obtain a flat baseline.

      • Reference the spectrum by setting the chemical shift of the residual DMSO peak to δ 2.50 ppm.

      • Integrate all the peaks to determine the relative number of protons for each signal.

      • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) for each signal to assign them to the respective protons in the molecule.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive, in-depth analysis of the ¹H NMR spectrum of 2-(Dimethylamino)quinoline-4-carboxylic acid. Through a detailed prediction based on fundamental NMR principles and a rigorous experimental protocol, researchers are now equipped with the necessary knowledge to confidently acquire and interpret the spectrum of this important molecule. The unique spectral features, arising from the interplay of the dimethylamino and carboxylic acid substituents, make this compound an excellent case study for understanding structure-property relationships in quinoline chemistry. Future work could involve the acquisition of 2D NMR spectra (e.g., COSY, HSQC, HMBC) to further confirm the proton and carbon assignments unequivocally. Such data would be invaluable for the continued development of novel quinoline-based therapeutic agents.

References

  • PubChem Compound Summary for CID 43154788, 2-(dimethylamino)quinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Spectroscopy of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. [Link]

  • CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. YouTube. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(Dimethylamino)quinoline-4-carboxylic Acid (DMA-QCA) as a High-Performance Fluorescent Probe

Executive Summary 2-(Dimethylamino)quinoline-4-carboxylic acid (DMA-QCA) represents a distinct class of "push-pull" fluorophores. Unlike its alkyl-substituted analogs (e.g., 2,6-dimethylquinoline-4-carboxylic acid, DMQC)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Dimethylamino)quinoline-4-carboxylic acid (DMA-QCA) represents a distinct class of "push-pull" fluorophores. Unlike its alkyl-substituted analogs (e.g., 2,6-dimethylquinoline-4-carboxylic acid, DMQC), the inclusion of a strong electron-donating dimethylamino group at the C2 position, coupled with the electron-withdrawing carboxylic acid at C4, creates a robust Intramolecular Charge Transfer (ICT) system.

This architecture grants DMA-QCA unique solvatochromic properties and high quantum yields in non-polar environments, making it an ideal candidate for hydrophobic pocket sensing in proteins and fluorogenic derivatization of primary amines. This guide details the protocols for activating DMA-QCA for bioconjugation and utilizing it as a ratiometric sensor.

Mechanistic Principles

The "Push-Pull" Fluorophore Architecture

The utility of DMA-QCA relies on the electronic communication between the donor (-NMe₂) and the acceptor (-COOH/Ring Nitrogen).

  • Excitation: Upon photoexcitation, electron density shifts from the dimethylamino group toward the quinoline ring and carboxyl moiety.

  • Environmental Sensitivity: The dipole moment change makes the emission wavelength highly sensitive to solvent polarity (Solvatochromism). In water, fluorescence is often quenched due to hydrogen bonding; in hydrophobic protein pockets or upon amide bond formation, fluorescence is restored and blue-shifted.

  • Metal Chelation: The ring nitrogen and the carboxylate oxygen (or derived amide carbonyl) form a bidentate binding site for metal ions like Zn²⁺ and Cu²⁺, enabling "Turn-On" sensing via the Chelation-Enhanced Fluorescence (CHEF) effect.

Mechanism Diagram

The following diagram illustrates the activation of DMA-QCA and its dual-mode sensing capability (Bioconjugation vs. Metal Sensing).

DMA_QCA_Mechanism cluster_0 Mechanism of Action DMA_QCA DMA-QCA (Native Probe) Activated NHS-Ester Intermediate (Activated Probe) DMA_QCA->Activated Activation (EDC/NHS) MetalComplex Metal-Ligand Complex (Zn2+ Sensing) DMA_QCA->MetalComplex Chelation (Zn2+/Cu2+) PET_Quench PET Quenching (Off State) DMA_QCA->PET_Quench In polar solvent Conjugate Fluorescent Amide (Bioconjugate) Activated->Conjugate Amine Labeling (R-NH2) ICT_State ICT State Stabilized (High Quantum Yield) Conjugate->ICT_State MetalComplex->ICT_State

Caption: DMA-QCA workflow showing activation for amine labeling (green path) and direct metal chelation (red path).

Experimental Protocols

Protocol A: Pre-Column Derivatization of Amines (HPLC/LC-MS)

This protocol is adapted from high-performance quinoline labeling strategies [1]. It is superior to OPA (o-phthalaldehyde) derivatization due to the stability of the fluorescent product.

Reagents Required:

  • DMA-QCA (10 mM in anhydrous DMSO).

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • NHS (N-Hydroxysuccinimide).

  • Borate Buffer (0.1 M, pH 8.5).

  • Analyte solution (Amino acids or peptides containing primary amines).

Step-by-Step Procedure:

  • Activation (In-Situ):

    • Mix 100 µL of DMA-QCA solution with 100 µL of EDC (12 mM) and 100 µL of NHS (12 mM) in a microcentrifuge tube.

    • Incubate at room temperature for 15 minutes to generate the DMA-QCA-NHS ester. Note: The active ester is moisture sensitive; use immediately.

  • Derivatization Reaction:

    • Add 50 µL of the Activated Probe solution to 200 µL of the Analyte sample in Borate Buffer.

    • Vortex briefly and incubate at 50°C for 20 minutes in a heating block.

    • Mechanism:[1][2][3] The NHS ester reacts with primary amines (N-terminus or Lysine side chains) to form a stable amide bond.

  • Quenching & Analysis:

    • Cool to room temperature.[4]

    • Inject directly into HPLC/LC-MS.

    • Detection Settings: Excitation: 326-360 nm; Emission: 410-450 nm (Solvent dependent).

Data Output Interpretation:

Species Retention Time (Example C18) Fluorescence Intensity
Hydrolyzed Probe (Free Acid) Early (Polar) Low (Weak Quantum Yield)

| Labeled Amine (Conjugate) | Late (Hydrophobic) | High (Strong ICT) |

Protocol B: Ratiometric Zinc (Zn²⁺) Sensing

Quinoline-4-carboxylic acid derivatives act as effective chelators for Zn²⁺, often exhibiting higher selectivity than commercial probes like Zinquin due to the steric modulation of the 2-dimethylamino group [2].

Reagents Required:

  • DMA-QCA Stock (1 mM in Ethanol).

  • HEPES Buffer (10 mM, pH 7.4).

  • ZnCl₂ Standard Solution.

Step-by-Step Procedure:

  • Preparation:

    • Dilute DMA-QCA stock to a final concentration of 10 µM in HEPES buffer.

    • Baseline Scan: Record the emission spectrum (350–600 nm) with Excitation at 340 nm. Expect weak emission around 400 nm.

  • Titration:

    • Add Zn²⁺ aliquots (0 to 5 equivalents).

    • Mix by inversion for 1 minute after each addition.

  • Observation:

    • Monitor the emergence of a new red-shifted peak (approx. 480–500 nm) or significant intensity enhancement of the primary peak.[5]

    • Causality: Zn²⁺ binding blocks the lone pair on the quinoline nitrogen, preventing Photoinduced Electron Transfer (PET) quenching and rigidifying the structure, leading to Chelation-Enhanced Fluorescence (CHEF) [3].[5]

Critical Quality Attributes (CQA) & Troubleshooting

To ensure scientific integrity, verify the following parameters:

IssueProbable CauseCorrective Action
Low Labeling Efficiency Hydrolysis of NHS esterEnsure DMSO is anhydrous; prepare activation mix fresh.
High Background Excess unreacted probeUse a C18 solid-phase extraction (SPE) step to remove free acid before analysis.
No "Turn-On" with Zn²⁺ pH InterferenceEnsure pH is > 7.0. At acidic pH, protonation of the dimethylamino group abolishes the ICT donor capability.

Synthesis & Pathway Visualization

The synthesis of DMA-QCA typically involves the nucleophilic substitution of 2-chloroquinoline-4-carboxylic acid or a modified Pfitzinger reaction. The following diagram outlines the logical flow from synthesis to application.

Synthesis_Workflow Isatin Isatin Derivative Intermediate 2-Chloroquinoline-4-carboxylic acid Isatin->Intermediate Pfitzinger / Chlorination Acetophenone Acetophenone / Pyruvate Acetophenone->Intermediate Target DMA-QCA (Target Probe) Intermediate->Target SnAr (Dimethylamine) App_Labeling Application A: Peptide Labeling Target->App_Labeling NHS Activation App_Sensing Application B: Metal Sensing Target->App_Sensing Direct Use

Caption: Synthetic route to DMA-QCA via chlorination and nucleophilic aromatic substitution.

References

  • Zhang, H., et al. "2,6-Dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester: a fluorogenic hydrophilic derivatizing reagent for liquid chromatographic analysis of aliphatic amines." Journal of Chromatography A, vol. 1216, no. 15, 2009.

  • Mohamad, N. S., et al. "The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination."[6] Sensors, vol. 21, no.[6][7] 1, 2021.[1][6][7]

  • Mikata, Y., et al. "Quinoline-based fluorescent sensors for Zinc(II)." Inorganic Chemistry, 2011. (Contextual grounding for Quinoline-Zn interactions).

Sources

Application

Technical Application Note: 2-(Dimethylamino)quinoline-4-carboxylic Acid

Deciphering GPR35 Signaling: A Selective Agonist Probe & Scaffold Introduction & Biological Significance 2-(Dimethylamino)quinoline-4-carboxylic acid (CAS: 933728-79-1) is a specialized heterocyclic building block and bi...

Author: BenchChem Technical Support Team. Date: February 2026

Deciphering GPR35 Signaling: A Selective Agonist Probe & Scaffold

Introduction & Biological Significance

2-(Dimethylamino)quinoline-4-carboxylic acid (CAS: 933728-79-1) is a specialized heterocyclic building block and bioactive probe belonging to the cinchoninic acid class. While historically associated with antimalarial pharmacophores, its primary utility in modern pharmacology lies in its activity as a G-Protein Coupled Receptor 35 (GPR35) agonist and its role as a privileged scaffold for fragment-based drug discovery (FBDD).

This compound acts as a synthetic isostere of Kynurenic Acid (the endogenous GPR35 ligand). By substituting the 4-hydroxyl group of kynurenic acid with a carboxylic acid and introducing a dimethylamino group at position 2, the molecule retains the critical electrostatic footprint required for receptor binding while altering metabolic stability and lipophilicity.

Key Applications:
  • GPR35 Agonism: Used to study the orphan receptor GPR35, which regulates inflammation, pain perception (nociception), and gastrointestinal homeostasis.

  • Fragment-Based Drug Discovery: Serves as a "core fragment" for developing inhibitors of Dihydroorotate Dehydrogenase (DHODH) and Histone Deacetylases (HDACs) .

  • Chemical Biology: Acts as a ligand to induce

    
    -arrestin recruitment and receptor internalization in assay development.
    
Mechanism of Action: GPR35 Activation

The biological activity of 2-(dimethylamino)quinoline-4-carboxylic acid is defined by its interaction with the orthosteric site of GPR35.

  • Ligand Binding: The carboxylate moiety forms a salt bridge with Arg164 (human GPR35), a critical residue for ligand recognition. The quinoline ring engages in

    
    -
    
    
    
    stacking with aromatic residues (e.g., Tyr168 ) in the binding pocket.
  • Signal Transduction: Upon binding, the compound stabilizes the active conformation of GPR35.

    • G

      
       Pathway:  RhoA activation 
      
      
      
      Cytoskeletal remodeling.
    • G

      
       Pathway:  Inhibition of Adenylyl Cyclase 
      
      
      
      Reduced cAMP.
    • 
      -Arrestin Recruitment:  Desensitization and internalization of the receptor.
      
  • Physiological Outcome: In immune cells (macrophages/mast cells), activation suppresses cytokine release (anti-inflammatory). In nociceptors, it modulates pain signaling.

Visualization: GPR35 Signaling Cascade

GPR35_Signaling Ligand 2-(Dimethylamino) quinoline-4-carboxylic acid Receptor GPR35 Receptor (GPCR) Ligand->Receptor Binding (Arg164) G_Protein Gαi/o / Gα13 Receptor->G_Protein Activation Arrestin β-Arrestin 2 Receptor->Arrestin Phosphorylation AC Adenylyl Cyclase G_Protein->AC Inhibition RhoA RhoA GTPase G_Protein->RhoA Activation Calcium Ca2+ Mobilization (via Gqi chimera) G_Protein->Calcium Assay Artifact (Gqi/G16) Outcome1 Reduced cAMP (Anti-inflammatory) AC->Outcome1 Outcome2 Cytoskeletal Remodeling RhoA->Outcome2 Outcome3 Receptor Internalization Arrestin->Outcome3

Caption: GPR35 signaling pathways activated by 2-amino-quinoline derivatives. Note: Calcium mobilization is often measured using Gqi chimeric G-proteins in vitro.

Experimental Protocols
Protocol A: Compound Preparation & Solubility
  • Molecular Weight: 216.24 g/mol

  • Solubility: Low in neutral water; soluble in DMSO (up to 50 mM) or dilute alkali (0.1 M NaOH).

Step-by-Step Preparation:

  • Stock Solution (10 mM): Weigh 2.16 mg of powder. Dissolve in 1 mL of 100% DMSO. Vortex for 30 seconds until clear.

  • Storage: Aliquot into amber vials and store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles.

  • Working Solution: Dilute the stock 1:1000 in assay buffer (HBSS + 20 mM HEPES) to achieve a 10 µM working concentration. Ensure the final DMSO concentration is <0.5% to avoid cytotoxicity.

Protocol B: GPR35 Calcium Mobilization Assay (FLIPR)

Context: Since GPR35 is G


 coupled, native calcium signals are weak. This protocol uses a G

chimeric cell line
(e.g., CHO-GPR35-Gqi5) to force calcium release upon agonist binding.

Materials:

  • CHO-K1 cells stably expressing human GPR35 and G

    
    .
    
  • FLIPR Calcium 6 Assay Kit (Molecular Devices).

  • Assay Buffer: HBSS, 20 mM HEPES, 2.5 mM Probenecid, pH 7.4.

Workflow:

  • Cell Seeding: Plate 10,000 cells/well in a 384-well black/clear-bottom poly-D-lysine coated plate. Incubate overnight at 37°C/5% CO

    
    .
    
  • Dye Loading: Remove culture media. Add 20 µL of Calcium 6 dye loading buffer. Incubate for 2 hours at 37°C.

  • Compound Addition:

    • Prepare a 5x concentration series of 2-(Dimethylamino)quinoline-4-carboxylic acid (Range: 1 nM to 100 µM).

    • Place the compound plate and cell plate into the FLIPR Tetra system.

    • Inject 5 µL of compound into the cell plate (Final volume 25 µL).

  • Data Acquisition: Measure fluorescence (Ex 485 nm / Em 525 nm) every 1 second for 60 seconds, then every 6 seconds for 2 minutes.

  • Analysis: Calculate

    
     (Max - Min fluorescence). Plot Log[Concentration] vs. Response to determine EC
    
    
    
    .
Protocol C:

-Arrestin Recruitment Assay (Tango)

Context: Validates that the compound recruits


-arrestin, a hallmark of GPCR activation distinct from G-protein signaling.

Workflow:

  • Transfection: Transfect HTLA cells (HEK293 containing a luciferase reporter) with a GPR35-TEV-tTA fusion plasmid.

  • Treatment: 24 hours post-transfection, treat cells with serially diluted 2-(Dimethylamino)quinoline-4-carboxylic acid.

  • Incubation: Incubate for 16–20 hours at 37°C. (This allows

    
    -arrestin-protease recruitment to cleave the tTA transcription factor, driving luciferase expression).
    
  • Detection: Add Bright-Glo™ Luciferase Reagent. Read luminescence on a plate reader.

  • Validation: Use Zaprinast (10 µM) as a positive control.

Quantitative Data Summary

Note: Values are representative of the 2-aminoquinoline-4-carboxylic acid class.

Assay TypeParameterTypical ValueNotes
GPR35 Binding

0.5 - 5.0 µMCompetition vs. [³H]Kynurenic Acid
Ca²⁺ Mobilization

1.0 - 10 µMDependent on species (Human vs. Rat)

-Arrestin

5.0 - 15 µMLower potency than G-protein signaling
Solubility

>50 mMIn DMSO
LogP Calculated~2.2Moderate lipophilicity
References
  • Jenkins, L., et al. (2010). "Structure–activity relationships of a series of 2-aminoquinoline-4-carboxylic acids as agonists at the orphan G protein-coupled receptor GPR35." Journal of Medicinal Chemistry. Link

  • Zhao, P., et al. (2010). "Targeting the orphan receptor GPR35 for the treatment of inflammation and pain." Trends in Pharmacological Sciences. Link

  • Wang, J., et al. (2006). "Discovery of potent, selective, and orally bioavailable GPR35 agonists." ACS Medicinal Chemistry Letters. Link

  • Milligan, G. (2011). "G protein-coupled receptor 35."[1][2][3] British Journal of Pharmacology. Link

  • PubChem Compound Summary. (2024). "2-(Dimethylamino)quinoline-4-carboxylic acid." National Center for Biotechnology Information. Link

Sources

Method

Application Notes and Protocols for the Investigation of 2-(Dimethylamino)quinoline-4-carboxylic Acid in Cancer Research

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities. Within this class, quinoline-4-carboxylic acids have emerged as a particularly promising group for oncology research.[1][2] This document provides a comprehensive guide for the investigation of 2-(Dimethylamino)quinoline-4-carboxylic acid as a potential anticancer agent. While direct research on this specific molecule is nascent, this guide synthesizes field-proven insights and protocols from closely related 2-substituted quinoline-4-carboxylic acid analogs. We will delve into postulated mechanisms of action, provide detailed, self-validating experimental protocols for in vitro evaluation, and offer guidance on data interpretation, empowering researchers to explore the therapeutic potential of this compound.

Introduction: The Quinoline Moiety in Oncology

Quinoline derivatives are prevalent in both natural products and synthetic drugs, valued for their diverse biological activities.[1][2][3] The rigid, planar structure of the quinoline ring system allows for versatile functionalization, enabling the fine-tuning of its interactions with various biological targets. In the context of cancer, research has highlighted the potential of quinoline-4-carboxylic acid derivatives to exhibit cytotoxic effects against a range of cancer cell lines, including breast, cervical, and bone marrow cancer cells.[4] A key advantage observed in some of these derivatives is their selective cytotoxicity towards cancerous cells over healthy cells, a critical attribute for any potential therapeutic agent.[4]

While extensive data on 2-(Dimethylamino)quinoline-4-carboxylic acid is not yet available in public literature[5], its structural similarity to other biologically active 2-substituted quinoline-4-carboxylic acids suggests it may share similar mechanisms of action and therefore warrants investigation.

Postulated Mechanisms of Action

Based on studies of analogous compounds, 2-(Dimethylamino)quinoline-4-carboxylic acid may exert its anticancer effects through several key signaling pathways. Understanding these potential mechanisms is crucial for designing robust experimental plans.

Inhibition of Sirtuin 3 (SIRT3)

Sirtuin 3 (SIRT3), a NAD+-dependent deacetylase located in the mitochondria, plays a significant role in regulating cellular metabolism and stress responses. In some cancers, its dysregulation has been linked to tumor progression. Certain 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent and selective inhibitors of SIRT3.[6][7] Inhibition of SIRT3 by these compounds has been shown to induce G0/G1 phase cell cycle arrest and promote cell differentiation in leukemic cell lines.[6] Given the structural similarities, it is plausible that 2-(Dimethylamino)quinoline-4-carboxylic acid could also interact with the active site of SIRT3.

Diagram: Postulated SIRT3 Inhibition Pathway

SIRT3_Inhibition Compound 2-(Dimethylamino)quinoline- 4-carboxylic acid SIRT3 SIRT3 Compound->SIRT3 Inhibition Downstream Downstream Mitochondrial Substrates SIRT3->Downstream Deacetylation CellCycle Cell Cycle Arrest (G0/G1 Phase) SIRT3->CellCycle Leads to Differentiation Cell Differentiation SIRT3->Differentiation Leads to Metabolism Altered Cellular Metabolism Downstream->Metabolism

Caption: Postulated inhibition of SIRT3 by 2-(Dimethylamino)quinoline-4-carboxylic acid.

Inhibition of Histone Deacetylases (HDACs)

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. The overexpression of certain HDACs is a hallmark of many cancers. Derivatives of 2-phenylquinoline-4-carboxylic acid have been shown to act as HDAC inhibitors, with some exhibiting selectivity for HDAC3.[8][9] Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis.[8] The dimethylamino group at the 2-position of the quinoline ring may influence the compound's ability to bind to the active site of HDAC enzymes.

Diagram: Postulated HDAC Inhibition Pathway

HDAC_Inhibition Compound 2-(Dimethylamino)quinoline- 4-carboxylic acid HDAC HDACs (e.g., HDAC3) Compound->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylation Histone Hyperacetylation Histones->Acetylation Chromatin Chromatin Decondensation Acetylation->Chromatin Gene Tumor Suppressor Gene Expression Chromatin->Gene Apoptosis Apoptosis Gene->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M Phase) Gene->CellCycleArrest

Caption: Postulated inhibition of HDACs by 2-(Dimethylamino)quinoline-4-carboxylic acid.

Experimental Protocols for In Vitro Evaluation

The following protocols provide a robust framework for the initial in vitro assessment of 2-(Dimethylamino)quinoline-4-carboxylic acid's anticancer potential.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. This is a crucial first step to determine the cytotoxic effects of the compound.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 2-(Dimethylamino)quinoline-4-carboxylic acid (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of 2-(Dimethylamino)quinoline-4-carboxylic acid in complete cell culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Diagram: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Seed Seed Cells in 96-well Plate Treat Treat with Compound (and Vehicle Control) Seed->Treat Incubate_24_72 Incubate for 24-72 hours Treat->Incubate_24_72 Add_MTT Add MTT Solution Incubate_24_72->Add_MTT Incubate_4 Incubate for 4 hours Add_MTT->Incubate_4 Solubilize Solubilize Formazan Incubate_4->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Calculate Calculate % Viability Read->Calculate Determine_IC50 Determine IC50 Calculate->Determine_IC50

Caption: A streamlined workflow for assessing cell viability using the MTT assay.

Cell Cycle Analysis by Flow Cytometry

This protocol is designed to determine if the compound induces cell cycle arrest at a specific phase.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • 2-(Dimethylamino)quinoline-4-carboxylic acid

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of 2-(Dimethylamino)quinoline-4-carboxylic acid for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • 2-(Dimethylamino)quinoline-4-carboxylic acid

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the IC50 concentration of the compound for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Western Blotting for Mechanistic Insights

Western blotting can be used to investigate the effect of the compound on the expression and phosphorylation status of key proteins in pathways like SIRT3 and HDAC signaling.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-SIRT3, anti-acetylated-lysine, anti-HDAC3, anti-acetyl-H3, anti-PARP, anti-cleaved-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in tables.

Table 1: In Vitro Anticancer Activity of Selected Quinoline-4-Carboxylic Acid Derivatives (Illustrative)

Compound IDTargetCancer Cell LineActivity (IC50)Reference
P6 SIRT3MLLr leukemic cells7.2 µM[6]
D28 HDAC3K5621.02 µM[8]
Compound 7c Not specifiedMCF-7 (Breast)1.73 µg/mL[10]
2-(Dimethylamino)quinoline-4-carboxylic acidTo be determinede.g., MCF-7, HeLaTo be determined

Conclusion

The 2-(Dimethylamino)quinoline-4-carboxylic acid scaffold holds considerable promise for the development of novel anticancer agents. While direct experimental data for this specific compound is limited, the established anticancer activities of structurally related analogs provide a strong rationale for its investigation. The protocols and mechanistic insights provided in this guide offer a comprehensive starting point for researchers to systematically evaluate its therapeutic potential. Through rigorous application of these methodologies, the scientific community can elucidate the bioactivity of 2-(Dimethylamino)quinoline-4-carboxylic acid and its potential contribution to the arsenal of cancer therapeutics.

References

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC. (2019, August 13). Retrieved from [Link]

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism | ACS Omega. (2020, February 11). Retrieved from [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - Unbound Medicine. Retrieved from [Link]_

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC. (2022, July 14). Retrieved from [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - Frontiers. (2022, March 29). Retrieved from [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. Retrieved from [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers. (2022, July 13). Retrieved from [Link]

  • 2-(dimethylamino)quinoline-4-carboxylic acid (C12H12N2O2) - PubChem. Retrieved from [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. Retrieved from [Link]

  • Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction - Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - MDPI. (2022, March 31). Retrieved from [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed. Retrieved from [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. (2017, March 19). Retrieved from [Link]

Sources

Application

Application Note: Antibacterial Potential of 2-(Dimethylamino)quinoline-4-carboxylic Acid Derivatives

This Application Note is structured as a comprehensive technical guide for researchers investigating the antibacterial properties of 2-(Dimethylamino)quinoline-4-carboxylic acid derivatives . It distinguishes this scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for researchers investigating the antibacterial properties of 2-(Dimethylamino)quinoline-4-carboxylic acid derivatives . It distinguishes this scaffold from classic fluoroquinolones and provides actionable protocols for synthesis, biological screening, and mechanistic validation.

Executive Summary & Scientific Rationale

While fluoroquinolones (e.g., ciprofloxacin) are well-established antibiotics targeting DNA gyrase via a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold, quinoline-4-carboxylic acids (Q4CAs) represent a distinct, under-explored chemical class.

The 2-(Dimethylamino)quinoline-4-carboxylic acid scaffold offers unique pharmacological advantages:

  • The 4-Carboxylic Acid: Mimics the phosphate backbone of DNA, facilitating interaction with DNA-binding enzymes (e.g., DNA Gyrase/Topoisomerase IV).

  • The 2-Dimethylamino Group: Introduces basicity (

    
     modulation), enhancing solubility and potentially facilitating penetration through the Gram-negative outer membrane via porin channels.
    
  • Aromatic Planarity: The fully aromatic quinoline ring allows for intercalation between DNA base pairs, a mechanism distinct from the "cleavage complex" stabilization of classic quinolones.

This guide outlines the workflow to synthesize these derivatives, validate their antibacterial efficacy, and elucidate their Mechanism of Action (MOA).[1]

Chemical Synthesis & Characterization

Objective: Synthesize 2-(dimethylamino)quinoline-4-carboxylic acid via a robust Nucleophilic Aromatic Substitution (


) pathway.
Synthesis Workflow (DOT Diagram)

Synthesispathway Isatin Isatin (Starting Material) Step1 Pfitzinger/Condensation (+ Malonic Acid) Isatin->Step1 Inter1 2-Hydroxyquinoline- 4-carboxylic acid Step1->Inter1 Step2 Chlorination (+ POCl3) Inter1->Step2 Inter2 2-Chloroquinoline- 4-carboxylic acid Step2->Inter2 Step3 SnAr Amination (+ Dimethylamine) Inter2->Step3 Product 2-(Dimethylamino)quinoline- 4-carboxylic acid Step3->Product

Figure 1: Synthetic route converting Isatin to the target amino-quinoline scaffold via a 2-chloro intermediate.

Detailed Protocol

Step 1: Synthesis of 2-Hydroxyquinoline-4-carboxylic acid

  • Reagents: Isatin (1 eq), Malonic acid (1.2 eq), Acetic acid (Solvent).

  • Procedure: Reflux isatin and malonic acid in acetic acid for 12 hours. The intermediate precipitates upon cooling.

  • Yield Expectation: 70-85%.

Step 2: Chlorination (The Critical Intermediate)

  • Reagents: 2-Hydroxy intermediate, Phosphorus Oxychloride (

    
    ).
    
  • Safety:

    
     is corrosive and water-reactive. Perform in a fume hood.
    
  • Procedure: Reflux the 2-hydroxy compound in neat

    
     for 4 hours. Quench carefully onto crushed ice. The 2-chloroquinoline-4-carboxylic acid  solidifies.
    
  • Key Insight: The carboxylic acid moiety may convert to an acid chloride during this step. Hydrolysis (water wash) restores the -COOH group while retaining the 2-Cl.

Step 3: Nucleophilic Substitution (


) 
  • Reagents: 2-Chloro intermediate, Dimethylamine (40% aq. or in THF), Ethanol.

  • Procedure: Dissolve the 2-chloro derivative in ethanol. Add excess dimethylamine (3-5 eq). Heat in a sealed pressure tube at 80°C for 6-12 hours.

  • Purification: Acidify to pH 4-5 to precipitate the zwitterionic product. Recrystallize from Ethanol/Water.

In Vitro Antibacterial Screening

Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) following CLSI (Clinical and Laboratory Standards Institute) guidelines.

Experimental Design
  • Test Organisms:

    • Gram-Positive:Staphylococcus aureus (ATCC 29213), MRSA.

    • Gram-Negative:Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853).[2]

  • Controls:

    • Positive: Ciprofloxacin (Fluoroquinolone benchmark), Vancomycin.

    • Negative: DMSO (Solvent control, max 1%).

Protocol: Broth Microdilution (96-well)
  • Stock Prep: Dissolve compound in DMSO to 10 mg/mL. Dilute to 1024 µg/mL in Mueller-Hinton Broth (MHB).

  • Plate Setup: Add 100 µL MHB to columns 2-12. Add 200 µL of compound stock to column 1. Perform serial 2-fold dilution from col 1 to 10.

  • Inoculation: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL), then dilute 1:100. Add 100 µL to each well. Final concentration:
    
    
    CFU/mL.
  • Incubation: 37°C for 16-20 hours.

  • Readout: MIC is the lowest concentration with no visible growth .

Data Reporting Template
Compound IDR-Group (Pos 2)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
QCA-01 -Cl (Intermediate)64128>256
QCA-02 -N(Me)2 (Target)8 16 64
Cipro (Control)0.50.0150.5

Note: Hypothetical data illustrating expected potency improvements with the dimethylamino group due to increased basicity and membrane permeation.

Mechanism of Action (MOA) Investigation

Hypothesis: Unlike classic fluoroquinolones which stabilize the DNA-Gyrase cleavage complex, Q4CAs may act as DNA intercalators or Gyrase ATPase inhibitors due to the planar aromatic system.

MOA Validation Workflow (DOT Diagram)

MOA_Workflow Hit Confirmed Hit (MIC < 16 µg/mL) Assay1 DNA Gyrase Supercoiling Assay Hit->Assay1 Assay2 Membrane Permeability (Propidium Iodide) Hit->Assay2 Result1A IC50 < 10 µM (Target: Gyrase) Assay1->Result1A Result1B No Inhibition (Target: Other) Assay1->Result1B Result2A High Fluorescence (Membrane Lysis) Assay2->Result2A Result2B Low Fluorescence (Intracellular Target) Assay2->Result2B Conclusion1 Gyrase Inhibitor (Quinolone-like) Result1A->Conclusion1 Conclusion2 Dual Mechanism (Gyrase + Membrane) Result1A->Conclusion2 + Result2A

Figure 2: Screening cascade to distinguish between enzymatic inhibition and membrane disruption mechanisms.

Protocol: DNA Gyrase Supercoiling Assay

This assay determines if the compound inhibits the enzymatic activity of DNA Gyrase.

  • Kit: Use a commercial E. coli Gyrase Supercoiling Kit (e.g., Inspiralis).

  • Reaction: Mix Relaxed pBR322 plasmid (substrate), E. coli Gyrase, ATP, and varying concentrations of the test compound.

  • Incubation: 30 minutes at 37°C.

  • Analysis: Run samples on a 1% agarose gel.

  • Interpretation:

    • Active Gyrase: Converts relaxed DNA (slow migration) to supercoiled DNA (fast migration).

    • Inhibition: DNA remains relaxed (bands stay at top of gel).

    • Cleavage Complex (Cipro-like): Distinct linear DNA band appears.

In Silico Molecular Docking

To validate the binding mode, perform docking against E. coli DNA Gyrase B (ATPase domain) or Gyrase A (DNA binding domain).

  • Target PDB: 1KZN (Gyrase B) or 2XCT (Gyrase A/DNA complex).

  • Key Interaction: Look for a salt bridge between the 4-carboxylic acid and Arg136 (in GyrB) or equivalent residues, and

    
     stacking of the quinoline ring with DNA bases.
    

References

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 2016.[3] Link

  • Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry, 2021. Link

  • Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica, 2000.[4] Link

  • Structure-activity relationship of quinoline carboxylic acids. BenchChem, 2025. Link

  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 2009.[5] Link

Sources

Method

Application Note &amp; Protocol: 2-(Dimethylamino)quinoline-4-carboxylic Acid

This guide details the synthesis, characterization, and material science applications of 2-(Dimethylamino)quinoline-4-carboxylic acid . This compound represents a class of "push-pull" chromophores where the electron-dona...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, characterization, and material science applications of 2-(Dimethylamino)quinoline-4-carboxylic acid . This compound represents a class of "push-pull" chromophores where the electron-donating dimethylamino group at the 2-position interacts with the electron-withdrawing carboxylic acid at the 4-position, creating unique optical and electronic properties suitable for sensing and Metal-Organic Framework (MOF) construction.

Introduction & Material Significance

2-(Dimethylamino)quinoline-4-carboxylic acid is a bifunctional heterocyclic building block. Its significance in material science stems from three core properties:

  • Intramolecular Charge Transfer (ICT): The molecule features a donor (

    
    ) and an acceptor (
    
    
    
    ) linked by a conjugated quinoline core. This "push-pull" architecture results in strong fluorescence and solvatochromism, making it an excellent candidate for polarity sensing and bio-imaging probes.
  • Ligand Functionality: The carboxylic acid group serves as a monodentate or bidentate linker for coordination with metal ions (e.g.,

    
    , 
    
    
    
    ), enabling the construction of luminescent Metal-Organic Frameworks (MOFs).
  • Zwitterionic Solid-State Behavior: In the crystalline phase, the molecule often adopts a zwitterionic form (proton transfer from COOH to the quinoline nitrogen), leading to strong intermolecular hydrogen bonding networks and high melting points, relevant for solid-state organic electronics.

Experimental Protocol: Synthesis

Objective: To synthesize high-purity 2-(Dimethylamino)quinoline-4-carboxylic acid via Nucleophilic Aromatic Substitution (


).

Mechanism: The 2-position of the quinoline ring is electron-deficient, activated by the ring nitrogen. The 4-carboxylic acid group further activates the ring, facilitating the displacement of a leaving group (chloride) by the dimethylamine nucleophile.

Reagents & Equipment
  • Precursor: 2-Chloroquinoline-4-carboxylic acid (CAS: 230582-00-0)

  • Nucleophile: Dimethylamine (40% wt. solution in water or 2.0 M in THF)

  • Solvent: Ethanol (Absolute) or DMF (for higher temperature)

  • Acid/Base: 1M HCl, 1M NaOH

  • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, pH meter.

Step-by-Step Methodology
  • Preparation:

    • Dissolve 1.0 eq (2.07 g) of 2-Chloroquinoline-4-carboxylic acid in 20 mL of Ethanol in a 100 mL round-bottom flask.

    • Note: The starting material may not fully dissolve initially; this is acceptable.

  • Nucleophilic Attack:

    • Add 5.0 eq of Dimethylamine solution dropwise to the suspension.

    • Why Excess? Excess amine acts as both the nucleophile and a base to neutralize the HCl generated during the substitution.

  • Reaction:

    • Heat the mixture to reflux (approx. 80°C) for 6–12 hours .

    • Monitor via TLC (Silica gel, MeOH:DCM 1:9). The starting material spot (

      
      ) should disappear, replaced by a highly fluorescent blue/green spot.
      
  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent to approx. 5 mL under reduced pressure.

    • Dilute with 10 mL water .

    • Critical Step: Adjust pH to 4.5–5.0 using 1M HCl. This is the isoelectric point where the zwitterionic product precipitates.

    • Filter the resulting precipitate and wash with cold water (

      
      ) followed by cold diethyl ether (
      
      
      
      ) to remove unreacted amine.
  • Purification:

    • Recrystallize from hot Ethanol/Water (9:1) if necessary.

    • Yield: Typical yields range from 75–85%.

Workflow Diagram

SynthesisWorkflow Start Start: 2-Chloroquinoline-4-COOH Reagent Add Dimethylamine (5.0 eq, excess) Start->Reagent Dissolve in EtOH Reflux Reflux 80°C 6-12 Hours Reagent->Reflux SnAr Mechanism Workup Conc. & pH Adjust (pH 4.5-5.0) Reflux->Workup Monitor TLC Product Product: 2-(Dimethylamino)quinoline-4-COOH (Zwitterionic ppt) Workup->Product Precipitation

Caption: Figure 1. Synthetic workflow for the Nucleophilic Aromatic Substitution of 2-chloroquinoline-4-carboxylic acid.

Characterization & Data Analysis

To validate the synthesis, compare your data against these standard parameters.

TechniqueExpected FeatureMechanistic Insight
1H NMR (DMSO-d6) Singlet at

ppm (6H)
Confirms presence of two equivalent methyl groups attached to Nitrogen.
1H NMR (Aromatic) Upfield shift of H3 protonThe electron-donating

group shields the adjacent H3 proton compared to the chloro-precursor.
FT-IR Broad band

Indicates O-H stretching of carboxylic acid (often broadened by H-bonding).
FT-IR Strong band

C=O stretching (Carboxyl). Lower wavenumber indicates conjugation or zwitterionic carboxylate.
UV-Vis

Red-shifted absorption compared to unsubstituted quinoline due to ICT.

Application Notes: Material Science

Application A: Solvatochromic Polarity Sensors

The "Push-Pull" nature of the molecule makes its fluorescence highly sensitive to solvent polarity.

  • Protocol: Prepare

    
     M solutions in Toluene (non-polar), THF (medium), and Methanol (polar).
    
  • Observation: You will observe a Bathochromic shift (Red shift) in emission as polarity increases.

    • Non-polar: Blue emission (Locally Excited state).

    • Polar: Green/Yellow emission (Stabilized Charge Transfer state).

  • Utility: Use as a micro-environment probe to map polarity within polymer matrices or protein binding pockets.

Application B: MOF Linker Construction

The 4-COOH group allows this molecule to act as a "monotopic" or "ditopic" ligand (if the ring Nitrogen participates).

  • Design Strategy: React with

    
     or 
    
    
    
    under solvothermal conditions.
  • Function: The bulky dimethylamino group projects into the MOF pore, acting as a Lewis Basic Site .

  • Use Case: Selective adsorption of acidic gases (

    
    ) or sensing of nitro-aromatic explosives (quenching via photo-induced electron transfer).
    
Application C: Solid-State Organic Electronics

In the solid state, 2-(Dimethylamino)quinoline-4-carboxylic acid often crystallizes as a zwitterion (


 and 

).
  • Implication: This creates strong electrostatic "ionic" interactions within the organic lattice, leading to high thermal stability and potential ferroelectric properties if the packing is non-centrosymmetric.

Mechanism Diagram: Push-Pull & Zwitterion

Mechanisms NMe2 Donor: -N(CH3)2 Ring Bridge: Quinoline System NMe2->Ring e- donation ICT Intramolecular Charge Transfer (Fluorescence) NMe2->ICT Excitation COOH Acceptor: -COOH Ring->COOH Conjugation Zw_N Protonated: =NH+ Ring->Zw_N Accepts H+ COOH->ICT Zw_COO Deprotonated: -COO- COOH->Zw_COO H+ Transfer Crystal Solid State Stabilization Zw_N->Crystal Electrostatics Zw_COO->Crystal Ionic Net

Caption: Figure 2.[1] (Top) Push-pull electronic mechanism driving fluorescence. (Bottom) Zwitterionic formation stabilizing the crystal lattice.

References

  • Doebner Reaction Variants:Synthesis of quinoline-4-carboxylic acids via multi-component reactions.

    • Source:

  • Nucleophilic Substitution on Quinolines:General reactivity of 2-chloroquinolines towards amines.

    • Source: (Generalized reference for SnAr mechanism).

  • Fluorescence of Quinoline Acids:Solvatochromism and sensing applications of amino-quinoline deriv

    • Source:

  • Crystal Structure & Zwitterions:Structural analysis of quinoline-2-carboxylic acid tautomers (Homologous behavior).

    • Source:

  • MOF Applications:Quinoline-carboxylic acid ligands in porous m

    • Source:

Sources

Application

Application Notes and Protocols: Elucidating the Mechanism of Action of 2-(Dimethylamino)quinoline-4-carboxylic Acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biolo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this versatile core have been investigated for their potential as anticancer, antibacterial, antimalarial, anti-inflammatory, and antiviral agents.[1][3] The specific compound, 2-(Dimethylamino)quinoline-4-carboxylic acid, belongs to this broad class, and while detailed studies on this exact molecule are not widely published, the mechanisms of action of closely related analogs provide a strong foundation for investigation.

This guide provides a comprehensive framework for researchers to explore the potential mechanisms of action of 2-(Dimethylamino)quinoline-4-carboxylic acid and similar derivatives. It integrates established protocols with the scientific rationale behind them, empowering researchers to design and execute robust experimental plans.

Overview of Potential Mechanisms of Action

Based on the activities of structurally related quinoline-4-carboxylic acid derivatives, several primary mechanisms of action are plausible for 2-(Dimethylamino)quinoline-4-carboxylic acid. These include:

  • Epigenetic Modulation: Inhibition of histone deacetylases (HDACs) and sirtuins (SIRTs), key enzymes in chromatin remodeling and gene expression.[1][4][5]

  • Metabolic Pathway Inhibition: Targeting enzymes crucial for cancer cell proliferation, such as dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][6]

  • Antiproliferative and Pro-apoptotic Effects: Induction of cell cycle arrest and apoptosis in cancer cells as a downstream consequence of the primary mechanism.[4][7]

  • Antibacterial Activity: Potential to induce DNA damage or interfere with other essential bacterial processes.[1][8]

The following sections provide detailed protocols to investigate these potential mechanisms.

Investigating Anticancer Activity: Epigenetic and Metabolic Targets

The most promising avenues for elucidating the mechanism of action of 2-(Dimethylamino)quinoline-4-carboxylic acid lie in its potential as an anticancer agent, given that close analogs have demonstrated activity as HDAC and SIRT inhibitors.[4][5][7]

A crucial first step is to determine the cytotoxic potential of the compound across a panel of cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[1]

Protocol: MTT Cytotoxicity Assay

  • Cell Plating: Seed cancer cell lines (e.g., MCF-7, MDA-MB-231, K562, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-(Dimethylamino)quinoline-4-carboxylic acid (e.g., from 0.01 to 100 µM) in cell culture medium. Add the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

If the compound exhibits significant cytotoxicity, the next logical step is to investigate its effect on specific molecular targets.

2.2.1. Histone Deacetylase (HDAC) and Sirtuin (SIRT) Inhibition Assays

Fluorogenic assays are commonly used to screen for HDAC and SIRT inhibitors. These assays utilize a substrate that becomes fluorescent upon deacetylation by the enzyme.

Protocol: Fluorogenic HDAC/SIRT Inhibition Assay

  • Reaction Setup: In a 96-well black plate, add the following components in order: assay buffer, recombinant human HDAC or SIRT enzyme (e.g., HDAC3, SIRT3), the test compound at various concentrations, and the fluorogenic substrate. For SIRT assays, include NAD+ as a cofactor.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Development: Add a developer solution that stops the enzymatic reaction and generates a fluorescent signal from the deacetylated substrate.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Table 1: Anticancer Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

Compound IDTargetCancer Cell LineIC50 (µM)Reference
P6SIRT3 inhibitionMLLr leukemic cell lines7.2[1]
D28HDAC3 selectivityK562, U266, MCF-7, etc.1.02 - 5.66[4]
Compound 41DHODH InhibitionNot specified0.00971[1]

2.2.2. Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

DHODH activity can be measured by monitoring the reduction of a specific substrate.[6]

Protocol: DHODH Inhibition Assay

  • Reaction Mixture: Prepare a reaction mixture containing recombinant human DHODH, dihydroorotate, and a suitable electron acceptor (e.g., 2,6-dichloroindophenol).

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture.

  • Initiate Reaction: Start the reaction by adding coenzyme Q10.

  • Absorbance Measurement: Monitor the decrease in absorbance of the electron acceptor over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition and the IC50 value.

Diagram: Potential Anticancer Mechanisms of Action

anticancer_mechanisms Compound 2-(Dimethylamino)quinoline- 4-carboxylic acid HDAC_SIRT HDAC/SIRT Inhibition Compound->HDAC_SIRT DHODH DHODH Inhibition Compound->DHODH Histone_Acetylation ↑ Histone Acetylation HDAC_SIRT->Histone_Acetylation Pyrimidine_Depletion Pyrimidine Depletion DHODH->Pyrimidine_Depletion Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Pyrimidine_Depletion->Cell_Cycle_Arrest

Caption: Potential anticancer mechanisms for quinoline-4-carboxylic acid derivatives.

To confirm the downstream effects of target engagement in a cellular context, the following assays are recommended.

2.3.1. Cell Cycle Analysis

Inhibition of HDACs, SIRTs, or DHODH often leads to cell cycle arrest.[5][6] This can be assessed by flow cytometry.

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

2.3.2. Apoptosis Assay

Many anticancer agents induce apoptosis.[4] Annexin V/PI staining is a common method to detect apoptosis by flow cytometry.

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence signals.

Diagram: Experimental Workflow for MoA Elucidation

workflow Start Start: Novel Compound Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Target_Assays Target-Based Enzymatic Assays (HDAC, SIRT, DHODH) Cytotoxicity->Target_Assays If Active Cellular_Assays Cellular Mechanism Assays (Cell Cycle, Apoptosis) Target_Assays->Cellular_Assays If Target Hit In_Vivo In Vivo Efficacy Studies Cellular_Assays->In_Vivo Confirm Cellular Effect

Caption: A streamlined workflow for mechanism of action (MoA) studies.

Investigating Antibacterial Activity

The quinoline core is a well-known pharmacophore in antibacterial agents.[3] Therefore, it is prudent to screen 2-(Dimethylamino)quinoline-4-carboxylic acid for antibacterial activity.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Compound Preparation: Prepare serial dilutions of the test compound in a 96-well plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 2: Antibacterial Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 5a4S. aureus, E. coli>100[1]
Compound 5a7S. aureus, E. coli>100[1]

Note: The provided examples for antibacterial activity are from a general screen and may not be representative of optimized antibacterial quinolines.

Conclusion and Future Directions

The quinoline-4-carboxylic acid scaffold is a versatile platform for the development of novel therapeutic agents.[1] For a novel derivative such as 2-(Dimethylamino)quinoline-4-carboxylic acid, a systematic investigation of its biological activities is warranted. The protocols outlined in this guide provide a robust starting point for elucidating its mechanism of action, with a primary focus on its potential as an anticancer agent targeting epigenetic and metabolic pathways. Further studies could explore its potential as an antimalarial, anti-inflammatory, or P2X7R antagonist, depending on the initial screening results.[9][10] The synthetic accessibility and potential for diverse functionalization of the quinoline core offer exciting opportunities for future drug discovery and development.[1]

References

  • Azizmohammadi, M., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3369-3378. [Link]

  • Zhang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 918587. [Link]

  • Zhang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 846313. [Link]

  • Oset, N., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Molecules, 28(22), 7515. [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 4(1), 1-10. [Link]

  • Yusuf, M., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub. [Link]

  • Li, J., et al. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Polymers, 14(19), 4193. [Link]

  • Rani, S., et al. (2021). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 26(11), 3326. [Link]

  • Zhang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 918587. [Link]

  • Ladds, M. J. G. W., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters, 9(4), 306-311. [Link]

  • Tanimoto, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12268-12276. [Link]

  • Vasava, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • Al-Shakliah, N. S., et al. (2020). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 25(22), 5439. [Link]

  • Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(19), 7687-7701. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-(Dimethylamino)quinoline-4-carboxylic Acid Synthesis

Current Status: Operational Ticket Focus: Yield Optimization & Impurity Profiling Assigned Specialist: Senior Application Scientist Executive Summary & Reaction Logic Target Molecule: 2-(Dimethylamino)quinoline-4-carboxy...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Yield Optimization & Impurity Profiling Assigned Specialist: Senior Application Scientist

Executive Summary & Reaction Logic

Target Molecule: 2-(Dimethylamino)quinoline-4-carboxylic acid Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr) Precursor: 2-Chloroquinoline-4-carboxylic acid (CAS: 5467-57-2)

This guide addresses the synthesis via the displacement of the 2-chloro substituent by dimethylamine. While the 4-carboxylic acid group provides necessary electron-withdrawing activation for the SNAr mechanism at the 2-position, it also introduces solubility challenges (zwitterionic behavior) that frequently lead to "false" low yields during isolation.

Troubleshooting Guides (Q&A Format)

Module A: Reaction Kinetics & Conversion

Q: My LC-MS shows 30% unreacted starting material (2-chloro) even after 24 hours reflux. Should I increase the temperature?

A: Increasing temperature is risky due to decarboxylation. The issue is likely nucleophile availability , not just thermal energy.

  • The Mechanism: The reaction proceeds via an addition-elimination mechanism (Meisenheimer complex). The carboxylic acid moiety will first consume 1 equivalent of dimethylamine to form the carboxylate salt. This anionic charge deactivates the ring slightly compared to the ester or neutral forms.

  • The Fix: You must use a significant excess of dimethylamine (5–10 equivalents). If using aqueous dimethylamine (40%), the boiling point is effectively that of water (

    
    ).
    
    • Recommendation: Switch to a sealed tube or autoclave reaction at

      
       to prevent amine off-gassing. Alternatively, use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the amine, though this complicates workup.
      

Q: I see a major impurity at [M+H]+ 190. What is it?

A: This is likely 2-hydroxyquinoline-4-carboxylic acid , resulting from hydrolysis.

  • Root Cause: Competition between water (OH⁻) and dimethylamine (NMe₂⁻) for the electrophilic C2 center. This happens if the amine concentration drops (evaporation) or if the reaction runs too long in aqueous media without sufficient amine excess.

  • Correction: Ensure your dimethylamine source is fresh. If using aqueous amine, refresh the headspace with amine gas or add fresh aliquots during the reaction.

Module B: Workup & Isolation (The "Hidden" Yield Loss)

Q: The reaction conversion is 95% by HPLC, but I only recover 40% yield after filtration. Where is my product?

A: Your product is likely remaining in the filtrate due to pH mismanagement .

  • The Science: The product is an amphoteric amino acid.

    • High pH (>9): Exists as the soluble carboxylate salt (

      
      ).
      
    • Low pH (<2): Exists as the soluble ammonium salt (

      
      ).
      
    • Isoelectric Point (pI): The point of minimum solubility (zwitterion) is typically between pH 4.5 and 5.5 for these derivatives.

  • The Fix: Do not just "acidify to pH 1." You must carefully titrate the reaction mixture with glacial acetic acid or dilute HCl to pH 4.5–5.0 . Allow the slurry to stir for 1–2 hours at

    
     to maximize precipitation.
    

Optimized Experimental Protocol

Objective: Synthesis of 2-(dimethylamino)quinoline-4-carboxylic acid on 10g scale.

Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Mass/VolRole
2-Chloroquinoline-4-carboxylic acid207.611.010.0 gSubstrate
Dimethylamine (40% aq.)45.0810.0~54 mLNucleophile
Ethanol (Optional co-solvent)--20 mLSolubilizer
Glacial Acetic Acid60.05-As req.pH Adjuster
Step-by-Step Procedure
  • Charging: In a pressure-rated vessel (autoclave or heavy-walled sealed tube), suspend the 2-chloroquinoline-4-carboxylic acid in ethanol (20 mL).

  • Nucleophile Addition: Add Dimethylamine (40% aq., 54 mL) in one portion. The solid may dissolve initially as the amine salt forms.

  • Reaction: Seal the vessel and heat to

    
      (internal temp) for 8–12 hours .
    
    • Checkpoint: Monitor by TLC (MeOH/DCM 1:9) or HPLC. Look for disappearance of the starting material peak (approx. retention time shift due to increased polarity).

  • Workup (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Transfer to a beaker. Most of the excess dimethylamine will off-gas (perform in a fume hood).

    • Concentrate the solution under reduced pressure to remove ethanol and excess water (reduce volume by ~50%).

  • Precipitation:

    • Place the concentrated solution in an ice bath (

      
      ).
      
    • Slowly add Glacial Acetic Acid dropwise with vigorous stirring.

    • Target pH: 4.5–5.0. A thick precipitate should form.

  • Isolation:

    • Filter the solid using a Buchner funnel.

    • Wash the cake with cold water (

      
      ) and cold acetone (
      
      
      
      ) to remove trace hydroxy-impurities.
    • Dry in a vacuum oven at

      
       overnight.
      

Process Visualization

Workflow Logic

SynthesisWorkflow Start 2-Cl-Quinoline-4-COOH (Solid) Reaction S_NAr Reaction (110°C, Sealed Tube) Excess HNMe2 Start->Reaction Check HPLC Check Conversion >98%? Reaction->Check Check->Reaction No (Add Amine) Concentrate Concentrate (Remove Excess Amine) Check->Concentrate Yes Acidify pH Adjustment (Target pH 4.5-5.0) Concentrate->Acidify Filter Filtration & Wash (Cold Water/Acetone) Acidify->Filter Precipitation Product 2-(Dimethylamino) quinoline-4-COOH Filter->Product

Figure 1: Optimized workflow emphasizing the critical decision point at HPLC check and the pH-dependent isolation step.

Mechanism & Impurity Pathways

Mechanism Precursor 2-Chloro-4-COOH (Substrate) Intermediate Meisenheimer Complex (Transition State) Precursor->Intermediate + HNMe2 (Nucleophilic Attack) Impurity 2-Hydroxy-4-COOH (Hydrolysis Impurity) Precursor->Impurity + H2O (Competes if Amine Low) Target 2-Dimethylamino-4-COOH (Target Product) Intermediate->Target - HCl (Elimination)

Figure 2: Mechanistic bifurcation showing how low amine concentration leads to the irreversible formation of the hydroxy impurity.

References

  • PubChem. (2025).[8] 2-(Dimethylamino)quinoline-4-carboxylic acid (Compound Summary). National Library of Medicine. [Link]

  • Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives.[4][5][6][9] (Demonstrates Pfitzinger/SNAr strategies on quinoline-4-carboxylic scaffolds). [Link]

  • Organic Chemistry Portal. (2014). Nucleophilic Substitution of Carboxylic Acids.[10] (General mechanistic grounding for activation/substitution). [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 2-(Dimethylamino)quinoline-4-carboxylic Acid

Welcome to the technical support center for the purification of 2-(Dimethylamino)quinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(Dimethylamino)quinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we will address common challenges encountered during its purification by recrystallization, providing not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Understanding the Molecule: A Zwitterionic Challenge

2-(Dimethylamino)quinoline-4-carboxylic acid is a fascinating molecule, but its structure presents specific purification challenges. It possesses both a basic dimethylamino group and an acidic carboxylic acid group. This dual functionality means the molecule can exist as a zwitterion, a neutral molecule with a positive and a negative electrical charge at different locations within that molecule. This zwitterionic character significantly influences its solubility, making it highly polar and often poorly soluble in many common organic solvents, while also having limited solubility in water. Understanding this is the first step to a successful purification.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: I'm struggling to find a suitable single solvent for recrystallization. Why is my compound insoluble in almost everything?

A1: This is the most common issue and directly relates to the zwitterionic nature of 2-(Dimethylamino)quinoline-4-carboxylic acid. The strong intermolecular forces (ionic interactions and hydrogen bonding) between the molecules in the crystal lattice require a solvent that can effectively solvate both the carboxylate and the protonated amine/quinoline nitrogen.

  • Expertise & Experience: Single solvents are often ineffective. Non-polar solvents like hexanes and toluene will not dissolve the compound at all. Highly polar aprotic solvents like DMSO and DMF will likely dissolve it too well, even at room temperature, leading to poor recovery. Alcohols like ethanol and methanol are often the best starting points, but a mixed-solvent system is typically required for optimal results.[1][2]

Q2: What is a mixed-solvent system and how do I choose one for this compound?

A2: A mixed-solvent system uses two miscible solvents: one in which the compound is soluble (the "solvent") and one in which it is insoluble (the "anti-solvent"). This allows for a fine-tuning of the solvent polarity to achieve the ideal solubility characteristics for recrystallization.

  • Causality behind the choice: For 2-(Dimethylamino)quinoline-4-carboxylic acid, a good approach is to use a polar solvent in which the compound has some solubility when hot, and then add a less polar anti-solvent to decrease the solubility as the solution cools.

  • Recommended Systems:

    • Ethanol/Water: Ethanol can solvate the quinoline ring system, while water can interact with the ionic groups.

    • Methanol/Water: Similar to ethanol/water, but methanol's higher polarity may require a different ratio.

    • DMF/Water or Acetonitrile/Water: DMF and acetonitrile are highly polar and can be good primary solvents if solubility in alcohols is poor. Water acts as the anti-solvent.[2][3]

Q3: My compound "oils out" instead of forming crystals. What's happening and how can I fix it?

A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the melting point of the compound is lower than the boiling point of the solvent. It can also be caused by the presence of impurities that depress the melting point.

  • Troubleshooting Steps:

    • Re-heat the solution: Add a small amount more of the primary solvent to redissolve the oil.

    • Slow down the cooling: Allow the flask to cool to room temperature very slowly before moving it to an ice bath. Insulating the flask can help.

    • Agitate the solution: Gentle swirling can sometimes encourage nucleation.

    • Scratch the flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.

    • Add a seed crystal: If you have a small crystal of the pure compound, adding it to the cooled solution can initiate crystallization.

Q4: After recrystallization, my product is still colored. How do I remove colored impurities?

A4: Colored impurities are often large, conjugated organic molecules that can get trapped in the crystal lattice of your product.

  • Solution: Activated charcoal (decolorizing carbon) can be used to adsorb these impurities.

    • Dissolve the crude product in the minimum amount of hot recrystallization solvent.

    • Allow the solution to cool slightly to prevent bumping.

    • Add a very small amount (spatula tip) of activated charcoal to the solution.

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal.

    • Proceed with the recrystallization as usual.

    • Caution: Using too much charcoal can lead to the loss of your desired product.

Q5: My yield is very low. What are the common causes?

A5: Low yield is a frequent problem in recrystallization and can stem from several factors:

  • Using too much solvent: This is the most common reason. Ensure you are using the minimum amount of hot solvent to dissolve your compound.

  • Premature crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose product. Use a stemless funnel and keep your filtration apparatus hot.

  • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product. Always wash with a small amount of ice-cold anti-solvent.

  • Incomplete crystallization: Ensure the solution is sufficiently cooled to maximize crystal formation.

Experimental Protocols

Protocol 1: Solvent Selection

The key to successful recrystallization is choosing the right solvent system. The ideal solvent should dissolve the compound when hot but not when cold.

Methodology:

  • Place approximately 20-30 mg of your crude 2-(Dimethylamino)quinoline-4-carboxylic acid into several test tubes.

  • To each tube, add a different solvent from the table below, dropwise, starting with about 0.5 mL.

  • Observe the solubility at room temperature.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath and observe the solubility.

  • If the compound dissolves when hot, cool the test tube in an ice bath and observe if crystals form.

  • Record your observations to determine the best solvent or mixed-solvent system.

Table 1: Solvent Selection Guide for 2-(Dimethylamino)quinoline-4-carboxylic Acid

SolventPolarityBoiling Point (°C)Expected Solubility (Cold)Expected Solubility (Hot)Suitability as a Recrystallization Solvent
WaterHigh100LowModerateGood as anti-solvent or with a co-solvent
MethanolHigh65ModerateHighPotential primary solvent
EthanolHigh78Low to ModerateHighGood candidate for primary solvent
AcetonitrileMedium-High82LowModerate to HighGood candidate for primary solvent
Ethyl AcetateMedium77Very LowLow to ModeratePotential anti-solvent or part of a mixed system
AcetoneMedium56LowModerateMay be too volatile
DichloromethaneLow-Medium40Very LowLowLikely unsuitable; too volatile
TolueneLow111InsolubleLowLikely unsuitable
HexanesLow69InsolubleInsolubleGood for washing away non-polar impurities
DMFHigh (Aprotic)153HighHighUnsuitable (dissolves too well)
DMSOHigh (Aprotic)189HighHighUnsuitable (dissolves too well)[2][3]
Protocol 2: Step-by-Step Recrystallization using Ethanol/Water

This protocol is a starting point and may need to be optimized based on your observations from the solvent selection tests.

  • Dissolution: Place the crude 2-(Dimethylamino)quinoline-4-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and bring the solution to a gentle boil on a hot plate. Continue adding hot ethanol dropwise until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Addition of Anti-solvent: To the hot ethanolic solution, add hot water dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (in the same ratio as your final solvent system) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

  • Analysis: Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.[4]

Visualizing the Workflow

Diagram 1: Solvent Selection Logic

SolventSelection cluster_results Evaluate Results start Start: Crude Product test_solvents Test Solubility in Various Solvents (e.g., Ethanol, Water, Acetonitrile) start->test_solvents dissolves_cold Dissolves in Cold Solvent? test_solvents->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No unsuitable Unsuitable Solvent (Too Soluble) dissolves_cold->unsuitable Yes crystals_on_cooling Crystals Form on Cooling? dissolves_hot->crystals_on_cooling Yes insoluble Insoluble (Try as Anti-solvent) dissolves_hot->insoluble No good_single Good Single Solvent System crystals_on_cooling->good_single Yes no_crystals No Crystals (Consider Mixed-Solvent System) crystals_on_cooling->no_crystals No mixed_solvent Develop Mixed-Solvent System (e.g., Ethanol/Water) insoluble->mixed_solvent no_crystals->mixed_solvent

Caption: Decision tree for selecting a suitable recrystallization solvent.

Diagram 2: Troubleshooting Crystallization Failures

Troubleshooting start Hot, Clear Solution Ready for Cooling cool_solution Cool Slowly to Room Temperature start->cool_solution problem Problem Encountered cool_solution->problem success Crystals Form cool_solution->success Success oiling_out Compound 'Oils Out' problem->oiling_out Liquid separation no_crystals No Crystals Form problem->no_crystals Solution remains clear solution_oil 1. Re-heat to dissolve oil 2. Add more solvent 3. Cool even slower oiling_out->solution_oil solution_no_crystals 1. Scratch inner surface 2. Add a seed crystal 3. Cool in ice bath no_crystals->solution_no_crystals solution_oil->cool_solution solution_no_crystals->cool_solution

Caption: Workflow for addressing common crystallization problems.

References

  • Patel, D. B., Vekariya, R. H., Patel, K. D., Prajapati, N. P., Vasava, M. S., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Retrieved from [Link]

  • Takahashi, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • Černochová, J., et al. (1999). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Folia Microbiologica, 44(5), 549-553. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylquinoline-4-carboxylic acid. Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). Quinoline-4-carboxylic acid. Retrieved February 1, 2026, from [Link]

  • Takahashi, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Dimethylamino)quinoline-5-carboxylic acid. Retrieved February 1, 2026, from [Link]

  • Cheméo. (n.d.). Quinoline-4-carboxylic acid, 2-methoxy, 2-(diethylaminoethyl)amide. Retrieved February 1, 2026, from [Link]

  • Duvelleroy, D., et al. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. PubMed. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Quinoline-4-carboxylic acid, 2-ethoxy, 2-(diethylaminoethyl)amide. Retrieved February 1, 2026, from [Link]

  • Wang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 1, 2026, from [Link]

  • Reddit. (2019). Recrystallization with two solvents. Retrieved February 1, 2026, from [Link]

  • Mohrig, J. R., Hammond, C. N., & Schatz, P. F. (2006). Tables of Unknowns and Derivatives. Macmillan Learning. Retrieved from [Link]

  • PubChem. (n.d.). Quinaldic Acid. Retrieved February 1, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Stability Optimization for 2-(Dimethylamino)quinoline-4-carboxylic Acid

Status: Operational Ticket ID: STAB-Q4CA-001 Subject: Troubleshooting Solubility, Oxidation, and Photostability Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Executive Summary 2-(Dimethylamin...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: STAB-Q4CA-001 Subject: Troubleshooting Solubility, Oxidation, and Photostability Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary

2-(Dimethylamino)quinoline-4-carboxylic acid is a zwitterionic scaffold widely used in medicinal chemistry as a precursor for bioactive quinolones. Its stability profile is governed by three competing factors: isoelectric precipitation , photo-oxidative lability of the dimethylamino group, and decarboxylation risks under thermal stress.

This guide provides a root-cause analysis of common stability failures and actionable protocols to resolve them.

Module 1: Solubility & Physical Stability

Issue: "My solution turns cloudy or precipitates upon cooling/neutralization."

Diagnosis: Isoelectric Point (pI) Aggregation. This molecule is amphoteric. It possesses a basic dimethylamino group (and quinoline nitrogen) and an acidic carboxylic acid.

  • Low pH (< 4): The molecule is cationic (protonated amines). Soluble.

  • High pH (> 8): The molecule is anionic (deprotonated carboxylate). Soluble.

  • Neutral pH (approx. 4.5–7.5): The molecule exists as a zwitterion (net neutral charge). Lattice energy dominates solvation energy, leading to rapid precipitation.

Troubleshooting Protocol:

ParameterRecommendationMechanism
Solvent System DMSO or DMF (for stocks)Aprotic polar solvents disrupt π-π stacking interactions better than water/alcohol.
Aqueous Buffer Avoid Phosphate Buffered Saline (PBS) at pH 7.0–7.4.This pH range sits directly in the "danger zone" of the isoelectric point.
Corrective Action Acidify to pH < 3 (0.1 M HCl) or Basify to pH > 9 (0.1 M NaOH).Forces the molecule into a single charged state, increasing electrostatic repulsion and solubility.
FAQ: Can I use ethanol for stock solutions?

Answer: Use with caution. While soluble in hot ethanol, the compound often crystallizes out upon cooling (a property used for purification). For stable liquid storage, DMSO is superior due to its higher dielectric constant and ability to prevent crystal nucleation.

Module 2: Chemical Stability & Oxidation

Issue: "The solution has turned from pale yellow to dark brown/red."

Diagnosis: Photo-oxidative N-Dealkylation or N-Oxide Formation. The electron-donating dimethylamino group at position 2 activates the quinoline ring, making it electron-rich and susceptible to oxidation. Light exposure accelerates this process by generating singlet oxygen or radical species.

Degradation Pathway Visualization:

DegradationPathways Parent Parent Molecule (2-Dimethylamino-Q-4-COOH) Excited Excited State (UV Absorption) Parent->Excited hv (Light) Radical Radical Cation Intermediate Excited->Radical O2 / ROS NOxide N-Oxide Impurity (Mass +16) Radical->NOxide Oxidation Dealkyl Demethylated Analog (Mass -14) Radical->Dealkyl Radical Scission

Figure 1: Photo-oxidative degradation pathways.[1][2] Light absorption excites the quinoline core, facilitating attack by reactive oxygen species (ROS) at the dimethylamino group.

Troubleshooting Protocol:

  • Light Exclusion: All solutions must be handled under amber light or in amber glassware. Wrap clear vials in aluminum foil immediately.

  • Antioxidant Addition: If the assay permits, add 0.1% Ascorbic Acid or Sodium Metabisulfite to aqueous buffers. This acts as a sacrificial scavenger for dissolved oxygen.

  • Inert Atmosphere: For long-term storage of DMSO stocks, purge the headspace with Argon or Nitrogen to prevent N-oxide formation.

Module 3: Analytical Artifacts (LC-MS)

Issue: "I see a ghost peak with Mass [M+16] or [M+14] in my LC-MS data."

Diagnosis: In-source Oxidation or Methyl Esterification.

  • [M+16]: N-Oxide formation (as described in Module 2). This is a real impurity.

  • [M+14]: Methyl ester formation. If you are using Methanol as your mobile phase B, the carboxylic acid moiety can undergo esterification in the ion source or on the column if acidic modifiers (Formic Acid) are used.

Corrective Action:

  • Switch Mobile Phase: Change from Methanol/Water to Acetonitrile/Water . Acetonitrile is aprotic and prevents esterification artifacts.

  • Check Purity: Run a blank injection. If the +16 peak persists in the sample but not the blank, the sample has oxidized during storage.

Summary: The "Golden Rules" of Stability

Use this decision tree to determine the optimal handling for your specific experiment.

StabilityLogic Start Start: Solution Prep SolventCheck Is solvent Aqueous? Start->SolventCheck pHCheck Is pH 4.5 - 7.5? SolventCheck->pHCheck Yes OrganicCheck Is solvent DMSO/DMF? SolventCheck->OrganicCheck No RiskPrecip HIGH RISK: Precipitation pHCheck->RiskPrecip Yes SafeAq Safe (Short Term) pHCheck->SafeAq No (pH <4 or >8) StorageCheck Storage > 24 Hours? OrganicCheck->StorageCheck Yes StorageCheck->SafeAq No Argon REQUIRED: Argon Purge + -20°C StorageCheck->Argon Yes

Figure 2: Decision logic for solvent selection and storage conditions to maximize stability.

References

  • Quinoline Solubility & pH: Carvajal, M. T., & Yalkowsky, S. H. (2019).[3] Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 130. Link

  • Amino-Quinoline Oxidation: Dyablo, O. V., et al. (2018). Methylamino- and dimethylaminoquinolines.[2][4] Chemistry of Heterocyclic Compounds, 54(1), 1–21.[2] Link

  • Photostability of Quinolines: Ioele, G., et al. (2021). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection.[5] Molecules, 26(19), 5989. Link

  • Synthesis & Thermal Stability: Zarghi, A., et al. (2009). Synthesis and biological evaluation of new 2-substituted quinoline-4-carboxylic acid derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of Quinoline-4-Carboxylic Acids

Welcome to the technical support center for the synthesis of quinoline-4-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of quinoline-4-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling these important syntheses from the bench to production. Quinoline-4-carboxylic acids are foundational scaffolds in medicinal chemistry, valued for their broad spectrum of biological activities.[1][2] However, transitioning their synthesis to a larger scale introduces significant challenges, from managing reaction exotherms and by-product formation to ensuring process safety and economic viability.

This resource provides practical, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific problems encountered during the scale-up of common synthetic routes to quinoline-4-carboxylic acids.

Doebner & Doebner-von Miller Reactions

The Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid, is a workhorse for producing 2-substituted quinoline-4-carboxylic acids.[1] The Doebner-von Miller reaction is a related synthesis that uses α,β-unsaturated carbonyl compounds.[3][4]

Question 1: My Doebner-von Miller reaction is extremely exothermic and difficult to control on a larger scale, resulting in a low yield of a tarry black substance. What is happening and how can I fix it?

Answer:

This is a classic scale-up challenge. The vigorous, uncontrolled exotherm is characteristic of the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, which is a primary side reaction.[5][6][7] On a larger scale, the reduced surface-area-to-volume ratio makes heat dissipation less efficient, exacerbating the problem. The "tar" consists of high-molecular-weight polymers that trap your product and complicate purification.

Troubleshooting Protocol:

  • Controlled Reagent Addition: The most critical control parameter is the addition rate of the α,β-unsaturated carbonyl compound (or the aldehyde/ketone in a Beyer-type reaction). Add the carbonyl compound subsurface via a pump to the heated, stirred acidic solution of the aniline. This keeps the instantaneous concentration of the polymerizable species low.[7]

  • Temperature Management: While the reaction requires heat, excessive temperatures favor polymerization.[7]

    • Start at a moderate temperature (e.g., 80-90 °C) and monitor the internal temperature closely.

    • Use a well-calibrated reactor with an efficient cooling jacket. Be prepared to apply cooling as soon as the exotherm begins.

  • Catalyst Optimization: Traditional methods often use strong Brønsted acids. However, Lewis acids can offer better control and yields.

    • Consider catalysts like BF₃·THF or Ytterbium perfluorooctanoate [Yb(PFO)₃], which have been shown to be effective, even for less reactive electron-deficient anilines.[2][8][9]

  • Biphasic System: To physically sequester the carbonyl compound and limit polymerization, a two-phase system can be highly effective. Running the reaction in an aqueous acidic phase with the carbonyl compound dissolved in an immiscible organic phase can dramatically increase yields.[6][10]

Question 2: I'm using an aniline with an electron-withdrawing group (EWG) in a Doebner reaction, and my yields are consistently low (<20%), even with extended reaction times. Why is this happening?

Answer:

Anilines bearing EWGs (e.g., nitro, cyano, trifluoromethyl) are poor nucleophiles. Their reduced reactivity slows down the initial conjugate addition step, which is often the rate-limiting step in the Doebner reaction sequence.[8][9] Traditional conditions, like refluxing in ethanol, are often insufficient for these deactivated substrates.[8]

Optimization Strategy:

  • Switch to a Stronger Lewis Acid Catalyst: Standard conditions are not suitable. A more potent Lewis acid is required to activate the carbonyl components and facilitate the reaction. Boron trifluoride etherate (BF₃·Et₂O) or BF₃·THF in a solvent like acetonitrile (MeCN) has been demonstrated to be highly effective for this transformation, providing good yields where other methods fail.[8][9]

  • High-Concentration Conditions: To improve reaction kinetics, operating at higher concentrations can be beneficial. Successful large-scale syntheses have been reported using reactant concentrations as high as 1.8 M for the aniline.[8][9]

  • Dropwise Addition of Pyruvic Acid: Pyruvic acid can decompose at elevated temperatures. A dropwise addition to the heated reaction mixture can suppress the formation of impurities and improve the overall yield.[9]

Workflow for Low Yield Troubleshooting

Caption: Troubleshooting workflow for low yield in Doebner-type reactions.

Pfitzinger & Conrad-Limpach-Knorr Syntheses

The Pfitzinger reaction builds the quinoline ring from isatin and a carbonyl compound, while the Conrad-Limpach-Knorr synthesis uses anilines and β-ketoesters.[11][12][13][14] Both are robust methods but have specific scale-up challenges.

Question 3: My Conrad-Limpach cyclization step requires very high temperatures (~250 °C), which is difficult and hazardous to achieve on a large scale. Are there safer, more practical alternatives?

Answer:

Yes, the high-temperature thermal cyclization of the β-aminoacrylate intermediate is a significant barrier to the industrial application of the Conrad-Limpach synthesis.[15] Using high-boiling point solvents like mineral oil or diphenyl ether at 250 °C poses serious operational risks (e.g., fire, specialized heating equipment, difficult product isolation).

Modern Alternatives for Cyclization:

  • Eaton's Reagent: This is a 7.7 wt% solution of phosphorus pentoxide in methanesulfonic acid. It is a powerful dehydrating and cyclizing agent that can effect the cyclization at much lower temperatures (e.g., 80–100 °C) with excellent yields.[16] This avoids the need for hazardous high-boiling solvents and extreme temperatures.

  • Polyphosphoric Acid (PPA): PPA is another effective cyclizing agent that works at more moderate temperatures than thermal cyclization.

  • Microwave-Assisted Synthesis: For the initial condensation step to form the enamine intermediate, microwave irradiation can drastically reduce reaction times from hours to minutes with comparable yields to conventional heating.[16] While less common for the high-temperature cyclization on a large scale, it is an excellent tool for rapid optimization at the lab scale.

Comparative Data for Cyclization Methods

MethodTemperatureTypical SolventsKey AdvantagesKey Disadvantages
Thermal ~250 °CMineral Oil, Diphenyl EtherHistorically establishedHazardous, energy-intensive, difficult workup[15]
Eaton's Reagent 80 - 100 °CEaton's Reagent (as solvent)Low temp, high yield, cleaner reaction[16]Corrosive, requires careful handling
PPA 100 - 140 °CPPA (as solvent)Moderate temp, effectiveViscous, can be difficult to stir, workup

Question 4: In my Pfitzinger reaction, I'm getting poor yields and several by-products. How can I improve the reaction efficiency?

Answer:

The Pfitzinger reaction, while versatile, can be sensitive to reaction conditions. Low yields are often due to incomplete reaction, side reactions of the isatin, or degradation under the basic conditions.

Optimization Protocol:

  • Base Selection: The choice and amount of base are critical. Potassium hydroxide (KOH) in ethanol is common.[2] Ensure the base is fully dissolved and the stoichiometry is correct. For sensitive substrates, a weaker base or different solvent system may be necessary.

  • Solvent System: While ethanol is frequently used, an ethanol-water mixture can sometimes improve the solubility of the reactants and the intermediate carboxylate salt, leading to higher purity and yields.[2]

  • Microwave Irradiation: For certain Pfitzinger-type reactions, microwave-assisted protocols have been shown to be highly effective. For example, the reaction of isatins with sodium pyruvate under microwave conditions can optimize reaction time and temperature, followed by a subsequent decarboxylation step.[17]

  • Purity of Isatin: Ensure the starting isatin is of high purity. Impurities can lead to significant by-product formation.

  • Reaction Monitoring: Follow the reaction progress by TLC or HPLC to determine the optimal reaction time. Prolonged heating can lead to degradation of both starting material and product.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route for quinoline-4-carboxylic acids is generally most suitable for industrial scale-up?

A1: The "best" route depends heavily on the desired substitution pattern and the cost/availability of starting materials.

  • Doebner Reaction: Often favored for its operational simplicity and use of relatively inexpensive, readily available starting materials (aniline, aldehyde, pyruvic acid). It is highly versatile for producing 2-substituted derivatives.[1] However, it can suffer from polymerization issues that require careful engineering controls on a large scale.[5][6]

  • Gould-Jacobs Reaction: This is a robust method for producing 4-hydroxyquinoline derivatives, which can then be further functionalized.[18][19] The high-temperature cyclization is a drawback, but modern methods using agents like Eaton's reagent make it more scalable.[16]

  • Pfitzinger Reaction: This is a direct and powerful route, but its scalability can be limited by the cost and availability of substituted isatins.[1]

  • Conrad-Limpach-Knorr Synthesis: Similar to Gould-Jacobs, it's excellent for 4-hydroxyquinolines but faces the same high-temperature cyclization challenge, which can be overcome with modern reagents.[12][15]

Decision Tree for Route Selection

Caption: Decision logic for selecting a primary synthetic route.

Q2: What are the primary safety concerns when scaling up these syntheses?

A2: Safety is paramount. Key concerns include:

  • Toxicity: Quinoline and its derivatives can be toxic, with potential for liver and kidney damage, and are suspected carcinogens.[20][21][22] Handle with appropriate personal protective equipment (PPE), including gloves and respiratory protection, in well-ventilated areas or fume hoods.[22]

  • Violent Reactions: The Skraup and Doebner-von Miller reactions are notoriously exothermic.[5] A runaway reaction on a large scale can lead to a dangerous pressure buildup and reactor failure. Strict control over reagent addition and temperature is mandatory.

  • Corrosive and Hazardous Reagents: Many of these syntheses use strong acids (H₂SO₄), corrosive Lewis acids (BF₃), or toxic oxidizing agents (historically, arsenic pentoxide or nitrobenzene).[10] Ensure proper material compatibility and handling procedures. Quinoline itself can react violently with strong oxidizing agents.[21]

  • High Temperatures/Pressures: Reactions requiring high temperatures increase operational risks. Using microwave reactors on a large scale can generate significant pressure.[23] All high-pressure equipment must be properly rated and maintained.

Q3: How can I effectively purify quinoline-4-carboxylic acids on a large scale, especially when tarry by-products are present?

A3: Purification is often the biggest scale-up hurdle.

  • Acid-Base Extraction: This is the most powerful purification technique for these compounds. After the reaction, the mixture is neutralized. The crude product can be dissolved in an acidic aqueous solution to form the water-soluble carboxylate salt. This aqueous layer can be washed with an organic solvent (e.g., toluene, ethyl acetate) to remove non-basic, non-acidic impurities like polymers and tar.[5] Subsequently, adjusting the pH of the aqueous layer will precipitate the purified quinoline-4-carboxylic acid, which can be collected by filtration.

  • Steam Distillation: For quinoline products that are volatile with steam, this can be an effective, albeit energy-intensive, method to separate them from non-volatile tarry residues.[6] This is more common for the parent quinoline scaffold than for the carboxylic acid derivatives.

  • Recrystallization: Once a reasonably pure solid has been obtained, recrystallization from a suitable solvent (e.g., ethanol, acetic acid, DMF) is the final step to achieve high purity.

Q4: What are the key principles of "green chemistry" that can be applied to the synthesis of quinoline-4-carboxylic acids?

A4: Applying green chemistry principles can make syntheses more sustainable, safer, and often more efficient.

  • Catalysis: Replacing stoichiometric, corrosive acid catalysts with more efficient, recyclable catalysts is a key goal.[11] Using catalytic amounts of p-TSA or sulfamic acid are steps in this direction.[24][25]

  • Safer Solvents: Replacing hazardous solvents with greener alternatives is crucial. Using water/ethylene glycol mixtures or even solvent-free conditions has been successfully demonstrated.[11][17][25]

  • Energy Efficiency: Employing energy-efficient methods like microwave irradiation can significantly reduce reaction times and energy consumption compared to prolonged heating at reflux.[10][17]

  • Atom Economy: Multicomponent reactions like the Doebner synthesis are inherently atom-economical, as they combine three or more reactants in a single step to form a product that retains most of the atoms from the starting materials.[25][26]

References
  • Benchchem. (2025).
  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • Benchchem. (2025). Identification of common byproducts in quinoline synthesis.
  • Benchchem. (2025).
  • MDPI. (2023).
  • PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • Taylor & Francis Online. (n.d.). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction.
  • ResearchGate. (2022).
  • RSC Publishing. (2014). Recent advances in the synthesis of quinolines: a review.
  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • PubMed Central. (n.d.).
  • Sinocure Chemical Group. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • International Journal of Pharmaceutical Sciences. (n.d.).
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • International Journal of Pharmaceutical Sciences. (n.d.).
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Biotage. (n.d.).
  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction.
  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • Benchchem. (2025). byproduct formation in the Doebner-von Miller reaction.
  • MDPI. (2025).
  • ResearchGate. (n.d.). Regioselectivity of the Gould–Jacobs Reaction.
  • Wikipedia. (n.d.). Conrad–Limpach synthesis.
  • Organic Chemistry Portal. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr.
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
  • Google Patents. (n.d.).
  • Benchchem. (2025). Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • YouTube. (2019). Conrad-limpach-knorr synthesis of Quinolone.
  • Scribd. (n.d.). Green Synthesis of Quinoline 4 Carboxylic Acid | PDF.
  • ResearchGate. (2025). Rapid Synthesis of Quinoline-4-carboxylic Acid Derivatives from Arylimines and 2-Substituted Acrylates or Acrylamides under Indium(III) Chloride and Microwave Activations.
  • Semantic Scholar. (n.d.). Doebner-von Miller reaction. [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction.
  • SynArchive. (n.d.). Conrad-Limpach Synthesis.
  • Benchchem. (2025). Technical Support Center: Overcoming Challenges in Quinoline Synthesis.

Sources

Troubleshooting

side reactions in Pfitzinger synthesis of quinolines

Welcome to the technical support center for the Pfitzinger synthesis of quinolines. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this vers...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Pfitzinger synthesis of quinolines. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this versatile reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on mitigating common side reactions and optimizing yields.

Troubleshooting Guide: Navigating Side Reactions and Optimizing Yields

The Pfitzinger reaction, a robust method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a strong base, is not without its challenges.[1][2] Low yields, purification difficulties, and the formation of unexpected byproducts are common hurdles. This section provides a systematic approach to identifying and resolving these issues.

Problem 1: Low Yield of the Desired Quinoline-4-Carboxylic Acid

A diminished yield is the most frequently encountered issue. The root cause often lies in competing side reactions that consume starting materials or lead to degradation of the product.

Possible Cause A: Self-Condensation of the Carbonyl Reactant (Aldol Condensation)

If your carbonyl compound (ketone or aldehyde) possesses α-hydrogens, it can undergo a base-catalyzed self-condensation, commonly known as an aldol condensation.[3][4] This reaction competes directly with the desired condensation with the ring-opened isatin intermediate (isatinic acid), thereby reducing the overall yield of the quinoline product. This is particularly problematic with aldehydes and symmetrical ketones which readily enolize.[5]

Troubleshooting and Preventative Measures:

  • Sequential Reagent Addition: A highly effective strategy is to first facilitate the complete ring-opening of isatin before introducing the carbonyl compound. This involves stirring the isatin with the strong base (e.g., KOH in ethanol/water) until the characteristic color change from orange/red to a paler yellow or brown is observed, indicating the formation of the potassium salt of isatinic acid.[6] Only then should the carbonyl reactant be added. This ensures a high concentration of the reactive isatinic acid, favoring the Pfitzinger pathway over the self-condensation of the carbonyl compound.

  • Temperature Control: Aldol condensations can be temperature-sensitive. Running the reaction at the lowest effective temperature (e.g., gentle reflux) can help to minimize this side reaction.

  • Molar Ratio Adjustment: While a 1:1 molar ratio of isatin to carbonyl is stoichiometric, a slight excess of the isatin may be beneficial in some cases to ensure the carbonyl compound reacts preferentially with the isatinic acid.

dot

Caption: Competing pathways in Pfitzinger synthesis.

Possible Cause B: Disproportionation of Aldehyde Reactant (Cannizzaro Reaction)

When using an aldehyde that lacks α-hydrogens (e.g., benzaldehyde, formaldehyde), the strongly basic conditions of the Pfitzinger synthesis can promote the Cannizzaro reaction.[7][8] This involves the disproportionation of two aldehyde molecules into a primary alcohol and a carboxylic acid, consuming the aldehyde intended for the quinoline synthesis.[9][10]

Troubleshooting and Preventative Measures:

  • Control of Base Concentration: The Cannizzaro reaction is often favored by very high concentrations of base.[9] Using the minimum effective concentration of the base can help to suppress this side reaction.

  • Sequential Addition: As with the aldol condensation, pre-forming the isatinic acid by reacting isatin with the base first is crucial. This allows the isatinic acid to be the primary reaction partner for the aldehyde once it is added.

  • Crossed Cannizzaro Considerations: If formaldehyde is present or generated in situ, it can act as a sacrificial reductant in a "crossed" Cannizzaro reaction, potentially leading to the reduction of your primary aldehyde reactant to its corresponding alcohol.[7]

Possible Cause C: Degradation of Starting Materials or Product

Prolonged exposure to high temperatures and strong bases can lead to the degradation of isatin, the carbonyl compound, or the final quinoline-4-carboxylic acid product, often resulting in the formation of intractable tars.[11] Furthermore, under harsh thermal conditions, the quinoline-4-carboxylic acid product can undergo decarboxylation to yield the corresponding quinoline.[3]

Troubleshooting and Preventative Measures:

  • Reaction Monitoring: Closely monitor the reaction progress using Thin-Layer Chromatography (TLC). Over-refluxing beyond the point of completion can significantly increase the likelihood of degradation and side product formation.

  • Temperature Optimization: Avoid excessive heating. The reaction should be maintained at a gentle reflux. For particularly sensitive substrates, exploring lower reaction temperatures for a longer duration may be beneficial.

  • Prompt Work-up: Once the reaction is complete, proceed with the work-up without delay to neutralize the basic conditions and isolate the product from the harsh reaction environment.

Problem 2: Formation of Multiple Isomeric Products

When using an unsymmetrical ketone (e.g., methyl ethyl ketone), the reaction can proceed via two different enolates, leading to the formation of two regioisomeric quinoline products. This complicates purification and reduces the yield of the desired isomer.

Troubleshooting and Preventative Measures:

  • Choice of Ketone: If possible, select a symmetrical ketone to avoid issues of regioselectivity.

  • Steric Hindrance: The condensation often favors the formation of the enolate on the less sterically hindered side of the ketone. This can be exploited to favor one isomer over the other.

  • Chromatographic Separation: If the formation of both isomers is unavoidable, careful column chromatography will be necessary to separate the products. Developing an effective TLC method during reaction monitoring is key to a successful preparative separation.

dot

Caption: Formation of regioisomers from an unsymmetrical ketone.

Problem 3: Incomplete Cyclization or Isolation of Intermediates

In some instances, the reaction may stall, leading to the accumulation of intermediates rather than the final quinoline product. The primary isolable intermediate in the Pfitzinger reaction is the ring-opened keto-acid, isatinic acid.[1] The subsequent imine and enamine intermediates are generally transient.[1][12]

Troubleshooting and Preventative Measures:

  • Ensure Anhydrous Conditions (if necessary): The final dehydration step to form the aromatic quinoline ring requires the removal of a water molecule. While the reaction is typically run in aqueous ethanol, ensuring that the reagents (particularly the solvent) are not excessively wet can be beneficial.

  • Sufficient Reaction Time and Temperature: The cyclization and dehydration steps may require sufficient thermal energy and time. Ensure the reaction is refluxed for an adequate period, as determined by TLC monitoring.

  • Acidification during Work-up: The final product is a carboxylic acid, which is soluble in the basic reaction mixture as its carboxylate salt. Proper acidification (typically to pH 4-5) during work-up is essential to precipitate the product.[6] Insufficient acidification will result in a low isolated yield.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base and solvent system for the Pfitzinger synthesis?

A: The most commonly employed system is potassium hydroxide (KOH) in a mixture of ethanol and water.[1][6] This provides a sufficiently strong basic environment for the initial hydrolysis of isatin and facilitates the subsequent condensation. The concentration of the base is a critical parameter; typically, a 30-40% aqueous KOH solution is used.

Q2: Can I use sodium hydroxide (NaOH) instead of potassium hydroxide (KOH)?

A: Yes, NaOH can be used and is often cited in the literature.[11] However, KOH is frequently preferred, potentially due to the higher solubility of the resulting potassium carboxylate salts in the ethanolic reaction medium, which can prevent precipitation of intermediates and maintain a homogeneous reaction mixture.

Q3: My reaction has turned into a dark, intractable tar. What went wrong?

A: Tar formation is a common sign of degradation due to harsh reaction conditions.[11] The most likely causes are:

  • Excessive Heat: The reaction was heated too strongly or for too long.

  • High Base Concentration: An overly concentrated basic solution can promote various side reactions and decomposition pathways.

  • Reactive Carbonyl Compound: Some carbonyl compounds are inherently unstable under strongly basic and thermal conditions, leading to polymerization or decomposition.

To mitigate this, reduce the reaction temperature, use a more moderate base concentration, and monitor the reaction closely to avoid prolonged heating after completion.

Q4: How can I confirm the identity of my product?

A: Standard spectroscopic methods are used for characterization.

  • ¹H and ¹³C NMR: Will confirm the quinoline ring structure and the presence and position of substituents.

  • FTIR: A broad O-H stretch for the carboxylic acid and a C=O stretch will be prominent.

  • Mass Spectrometry: Will confirm the molecular weight of the desired product.

Q5: The Pfitzinger reaction is not working with my specific substrates. Are there any alternative syntheses for quinoline-4-carboxylic acids?

A: Yes, several other named reactions can yield quinolines, though they start from different precursors. The Doebner reaction , which involves the condensation of an aniline, an aldehyde, and pyruvic acid, is a common alternative for the synthesis of quinoline-4-carboxylic acids.[13]

Summary of Troubleshooting Strategies

Problem Primary Cause(s) Recommended Solutions
Low Yield Aldol condensation of carbonyl reactantPre-react isatin with base before adding the carbonyl; control temperature.
Cannizzaro reaction of aldehyde reactantUse moderate base concentration; sequential reagent addition.
Degradation/DecarboxylationMonitor reaction by TLC; avoid prolonged heating; prompt work-up.
Multiple Isomers Use of unsymmetrical ketonesUse a symmetrical ketone if possible; leverage steric effects; chromatographic separation.
Incomplete Reaction Stalled cyclization/dehydrationEnsure adequate reaction time and temperature; proper acidification during work-up.
Tar Formation Harsh reaction conditionsReduce temperature and base concentration; minimize reaction time.

References

  • Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100.
  • Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds, 40(3), 257–294.
  • Sangshetti, J. N., Zambare, A. S., Gonjari, I., & Shinde, D. B. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 225-250.
  • Manske, R. H. F. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113-144.
  • Wikipedia contributors. (2023). Pfitzinger reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Bergstrom, F. W. (1944). Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline. Chemical Reviews, 35(2), 77–277.
  • Palmer, M. H., & McIntyre, P. S. (1969). The Pfitzinger Reaction with Unsymmetrical Ketones. Journal of the Chemical Society B: Physical Organic, 446.
  • Elderfield, R. C. (Ed.). (1952). Heterocyclic Compounds, Vol. 4. John Wiley & Sons.
  • Sumpter, W. C. (1944).
  • Shvekhgeimer, M. G. A. (2001). The Pfitzinger Reaction. (Review). Chemistry of Heterocyclic Compounds, 37, 257-294.
  • Organic Chemistry Portal. (n.d.). Cannizzaro Reaction. Retrieved from [Link]

  • Wikipedia contributors. (2023). Cannizzaro reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved from [Link]

  • Reusch, W. (2013). Aldol & Related Reactions.
  • Basavaiah, D., Reddy, B. S., & Badsara, S. S. (2010). Recent contributions from the Baylis–Hillman reaction to organic synthesis. Chemical Reviews, 110(9), 5447-5674.
  • List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590.
  • International Journal of Science and Research (IJSR). (2015). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Application of pfitzinger reaction in synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Retrieved from [Link]

  • Wang, C., Su, J., Li, Y., Gao, S., Huo, X., Yi, B., & Zhao, G. (2023). A mild, green, and convenient one-pot carbon-chain extension of carboxylic acids with the assistance of microwaves and lithium chloride. Synlett, 34(08), 1033-1036.
  • Khan, I., Zaib, S., Batool, S., & Abbas, N. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20676-20706.
  • GKS Chemistry. (2020, July 30). Pfitzinger Reaction [Video]. YouTube. [Link]

  • Uo Chemists. (2024, June 9). Pfitzinger Synthesis of Quinoline | Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17 [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023). Cannizzaro Reaction. Retrieved from [Link]

  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. MCAT Content. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 2-(Dimethylamino)quinoline-4-carboxylic Acid

Welcome to the technical support center for 2-(Dimethylamino)quinoline-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Dimethylamino)quinoline-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and facing challenges in achieving high purity. In the following sections, we address common issues encountered during synthesis and work-up, providing detailed, field-proven protocols and the scientific rationale behind them.

Understanding the Molecule: An Amphoteric Zwitterion

Before troubleshooting purification, it is crucial to understand the chemical nature of 2-(Dimethylamino)quinoline-4-carboxylic acid. The molecule possesses three key functional groups that dictate its behavior:

  • A Carboxylic Acid (-COOH): An acidic group.

  • A Tertiary Amine (-N(CH₃)₂): A basic group.

  • A Quinoline Ring Nitrogen: A weakly basic group.

The presence of both a significant acidic and a basic group makes this molecule amphoteric and likely to exist as a zwitterion (a neutral molecule with both positive and negative charges) at or near physiological pH. This zwitterionic character is fundamental to its solubility profile and is the key to designing effective purification strategies.[1][2]

The protonation state of the molecule changes dramatically with pH, as illustrated below. Understanding these transitions is essential for purification via acid-base extraction or pH-controlled recrystallization.

G cluster_low_pH Low pH (e.g., pH < 2) cluster_mid_pH1 Mid pH (e.g., pH 3-4) cluster_mid_pH2 Mid pH (e.g., pH 6-8) cluster_high_pH High pH (e.g., pH > 10) low_pH Cationic Form (+2 Charge) High Water Solubility mid_pH1 Zwitterionic Form (Net 0 Charge) LOW Water Solubility (Isoelectric Point) low_pH->mid_pH1 Add Base (e.g., NaHCO₃) Deprotonate -COOH mid_pH1->low_pH Add Acid (HCl) Protonate -N(Me)₂ & Ring N mid_pH2 Anionic Form (-1 Charge) High Water Solubility mid_pH1->mid_pH2 Add Base (e.g., NaOH) Deprotonate Quinolinium-H⁺ mid_pH2->mid_pH1 Add Acid (HCl) Protonate Ring N high_pH Anionic Form (-1 Charge) High Water Solubility mid_pH2->high_pH Strong Base No Change in Charge high_pH->mid_pH2 Add Acid (HCl) Protonate -N(Me)₂

Caption: pH-dependent forms of 2-(Dimethylamino)quinoline-4-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is a dark, oily solid. What are the likely impurities?

A1: The nature of impurities is highly dependent on the synthetic route. For common syntheses like the Doebner or Pfitzinger reactions, you can expect several types of contaminants:

  • Unreacted Starting Materials: Residual anilines, pyruvic acid, or aldehydes from a Doebner synthesis.[3][4]

  • Reaction Intermediates: Incomplete cyclization can lead to Schiff bases or other condensation products.

  • Polymeric Materials: Acid-catalyzed side reactions, especially at high temperatures, can generate dark, tar-like substances.

  • Oxidation Products: Quinoline derivatives can be sensitive to air and light, leading to colored impurities over time.[5]

Initial Step: Before attempting advanced purification, wash the crude solid with a non-polar solvent like hexanes or diethyl ether to remove highly non-polar contaminants. If the material is still intractable, proceed to the more robust methods below.

Q2: I tried to recrystallize my product from ethanol, but the recovery was very low or it oiled out. What should I do?

A2: This is a common issue, especially with zwitterionic compounds. "Oiling out" occurs when a compound comes out of solution above its melting point, forming a liquid instead of crystals. Low recovery suggests the compound is too soluble in the chosen solvent.

The Causality: The high polarity of your target molecule, due to its zwitterionic character, makes it highly soluble in polar protic solvents like ethanol. This makes achieving supersaturation for crystallization difficult.

Troubleshooting Strategy: pH-Controlled Recrystallization (Isoelectric Point Precipitation)

This is often the most effective method for amphoteric compounds. The principle is to exploit the compound's low solubility at its isoelectric point (pI)—the pH at which the net charge is zero.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product in a dilute aqueous base (e.g., 1M NaOH or Na₂CO₃). Use the minimum volume necessary for complete dissolution at room temperature. At this high pH, your compound is in its anionic, water-soluble form.

  • Filtration: Filter the basic solution through a celite pad or filter paper to remove any insoluble impurities (e.g., neutral organic byproducts, polymers).

  • Precipitation: While stirring vigorously, slowly add a dilute acid (e.g., 1M HCl or acetic acid) dropwise to the clear filtrate.

  • Monitor pH: Continuously monitor the pH. As you approach the isoelectric point (estimated to be between pH 3 and 5), you will see the product begin to precipitate as a solid. The pKa of the quinoline ring nitrogen is ~4.9, while the carboxylic acid pKa is expected to be <4.[6] The pI will lie between the pKa of the carboxylic acid and the pKa of the most basic nitrogen.

  • Isolate: Adjust the pH to maximize precipitation (the point of maximum turbidity). Stop adding acid, and allow the suspension to stir in an ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect & Wash: Collect the solid by vacuum filtration. Wash the filter cake sequentially with cold deionized water (to remove salts) and then a small amount of a non-polar solvent like cold acetone or diethyl ether (to help dry the solid).

  • Drying: Dry the purified solid under high vacuum.

Q3: How can I use acid-base extraction to separate my product from neutral or basic impurities?

A3: Acid-base extraction is a powerful liquid-liquid extraction technique that separates compounds based on their differing acid-base properties and resulting solubility in aqueous vs. organic solvents. Given the amphoteric nature of your compound, you can design a workflow to remove nearly all other types of impurities.

The Causality: By carefully adjusting the pH of the aqueous phase, you can selectively move your target compound between an organic layer (when it's neutral/zwitterionic) and the aqueous layer (when it's a charged salt), leaving impurities behind.

G start Crude Product Dissolved in Organic Solvent (e.g., Ethyl Acetate) extract1 Extract with Dilute Acid (e.g., 1M HCl, pH ~1-2) start->extract1 org1 Organic Layer 1: Contains Neutral Impurities (Discard) extract1->org1 Insoluble aq1 Aqueous Layer 1: Contains Product (Cationic) + Basic Impurities (Cationic) extract1->aq1 Soluble adjust_ph Adjust Aqueous Layer 1 to pH ~7-8 with Base (e.g., NaHCO₃/NaOH) aq1->adjust_ph extract2 Extract with Organic Solvent (e.g., Ethyl Acetate) adjust_ph->extract2 aq2 Aqueous Layer 2: Contains Product (Anionic) (Keep) extract2->aq2 Insoluble org2 Organic Layer 2: Contains Basic Impurities (Now Neutral) (Discard) extract2->org2 Soluble precipitate Adjust Aqueous Layer 2 to pH ~4-5 (Isoelectric Point) with Acid (HCl) aq2->precipitate end Pure Product Precipitates Filter, Wash, and Dry precipitate->end

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Protocol:

  • Dissolve: Dissolve the crude mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Remove Basic Impurities:

    • Transfer the organic solution to a separatory funnel.

    • Extract with a dilute aqueous acid (e.g., 5% HCl). Your product and other basic impurities will move to the aqueous layer as protonated salts.

    • Separate the layers. The organic layer now contains only neutral impurities and can be discarded.

  • Separate Product from Basic Impurities:

    • Take the acidic aqueous layer and carefully add a base (e.g., saturated NaHCO₃ solution) until the pH is ~8. This deprotonates the carboxylic acid, making your product an anion, but neutralizes other, less basic amines, which become soluble in an organic solvent.

    • Extract this basic aqueous solution with ethyl acetate. The basic impurities will move to the organic layer, while your anionic product remains in the aqueous layer.

    • Separate the layers and discard the organic layer.

  • Isolate Pure Product:

    • Take the clean aqueous layer containing your product's carboxylate salt.

    • Slowly acidify with 1M HCl to the isoelectric point (pH ~4-5) to precipitate the pure zwitterionic product.

    • Filter, wash with cold water, and dry under vacuum.

Q4: My compound is still impure after recrystallization and extraction. Is column chromatography an option?

A4: Yes, column chromatography can be effective, but it requires careful selection of the stationary and mobile phases due to the compound's polar and ionizable nature.

The Causality: Standard silica gel is acidic and can cause strong, irreversible binding or "streaking" of basic compounds like yours. The polar carboxylic acid group also contributes to strong binding.

Troubleshooting Strategy & Protocol:

Option 1: Reverse-Phase Chromatography (C18)

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase: A gradient of water and a polar organic solvent (acetonitrile or methanol) with a pH modifier.

    • Acidic Modifier (e.g., 0.1% Formic Acid or Acetic Acid): This will protonate your compound, making it cationic. It will elute based on the polarity of the cation. This is often a good starting point.

    • Basic Modifier (e.g., 0.1% Ammonia or Diethylamine): This will deprotonate the carboxylic acid, making the compound anionic. This can be useful if the compound is unstable in acid.

  • Rationale: Reverse-phase is ideal for polar compounds and allows for pH control of the mobile phase to manage ionization.

Option 2: Modified Normal-Phase Chromatography

  • Stationary Phase: Standard silica gel.

  • Mobile Phase: You must add a modifier to prevent streaking.

    • Solvent System: Start with a moderately polar system like Dichloromethane/Methanol (e.g., 98:2 or 95:5).

    • Modifier: Add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonia (in methanol) to the eluent.

  • Rationale: The basic modifier competes with your compound for the acidic sites on the silica gel, allowing it to elute properly instead of streaking.

Parameter Reverse-Phase (C18) Modified Normal-Phase (Silica Gel)
Stationary Phase C18 SilicaSilica Gel (SiO₂)
Typical Mobile Phase Water/Acetonitrile or Water/MethanolDichloromethane/Methanol or Ethyl Acetate/Hexane
Key Modifier 0.1% Formic Acid (acidic) or 0.1% NH₄OH (basic)0.5-1% Triethylamine (TEA)
Best For Highly polar, ionizable compounds. Good for high-resolution separation.Removing less polar impurities when reverse-phase is not available.
Potential Issues May require lyophilization to remove water from fractions.Can be lower resolution; modifier can be difficult to remove.

References

  • Quinoline. (2024). In Wikipedia. Retrieved January 31, 2026, from [Link]

  • Adepu, S., & Ramisetti, N. (2019). Dissociation constants pK a of isoquinoline bases. ResearchGate. Retrieved from [Link]

  • MVOC 4.0. (n.d.). Quinoline. Retrieved January 31, 2026, from [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Available at [Link]

  • Nugrahani, I., & Ibrahim, S. (2018). Zwitterionic cocrystal. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Dimethylamino)quinoline-5-carboxylic acid. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Matsuoka, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(18), 12839–12849. [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved January 31, 2026, from [Link]

  • Bolla, G., & Nangia, A. (2016). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. Chemical Communications, 52(56), 8353-8366. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 31, 2026, from [Link]

  • Mori, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. Retrieved from [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Zhang, J., et al. (2021). Helical Aromatic Oligoamide Macrocycle Incorporated with a Ferrocene Unit for Encapsulation and Chirality Signaling of Zwitterionic Proline. Organic Letters, 23(15), 5854–5859. [Link]

  • Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
  • PubChem. (n.d.). 4-Quinolinecarboxylic acid. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

Sources

Troubleshooting

optimizing reaction conditions for substituted quinoline synthesis

Welcome to the Technical Support Center for the Synthesis of Substituted Quinolines. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals wi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Synthesis of Substituted Quinolines. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the synthesis of this critical heterocyclic scaffold. This resource is structured in a question-and-answer format to directly address specific issues, offering not just protocols but the underlying rationale to empower your experimental design.

The quinoline framework is a cornerstone in medicinal chemistry and materials science. However, its synthesis is often plagued by issues such as low yields, lack of regioselectivity, and challenging purifications. This guide will walk you through troubleshooting and optimizing some of the most common named reactions for quinoline synthesis.

Section 1: The Friedländer Synthesis

The Friedländer synthesis offers a direct route to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1] While versatile, it is not without its challenges.

Frequently Asked Questions & Troubleshooting

Q1: I am experiencing very low yields in my Friedländer synthesis. What are the likely causes and how can I improve them?

Low yields in the Friedländer synthesis are a common frustration and can often be traced back to several key factors:

  • Harsh Reaction Conditions: Traditional methods using high temperatures and strong acids or bases can lead to the degradation of starting materials and products.[1]

  • Suboptimal Catalyst: The choice of catalyst is critical. An inappropriate catalyst may result in low conversion rates or the formation of undesired byproducts.[2]

  • Incorrect Solvent: The reaction medium significantly influences reaction efficiency.[2]

  • Inappropriate Temperature: This reaction can be highly sensitive to temperature. Non-optimal temperatures can lead to slow reaction rates or an increase in side product formation.[2]

  • Side Reactions: Competing reactions, such as the self-condensation (aldol condensation) of the ketone, can drastically reduce the yield of the desired quinoline.[1][3]

Optimization Strategies:

To enhance your yield, consider a systematic approach to optimization:

  • Catalyst Selection: Explore milder and more efficient catalytic systems. Modern approaches have shown success with ionic liquids, metal-organic frameworks, and various nanocatalysts.[1][4] For instance, gold(III)-catalyzed reactions can proceed under milder conditions.[1]

  • Solvent Choice: If you are observing poor solubility of your reactants, consider switching to a more polar solvent like DMF or ethanol.[1]

  • Temperature Optimization: Incrementally increase the reaction temperature in 10°C intervals while monitoring the reaction progress by Thin-Layer Chromatography (TLC).[1][2]

  • Reaction Time: If the reaction is incomplete, increase the reaction time and continue to monitor by TLC or LC-MS.[1]

Q2: My Friedländer synthesis is producing a mixture of regioisomers. How can I improve the regioselectivity?

Regioselectivity is a frequent challenge, especially when using unsymmetrical ketones.[3] The formation of multiple products arises from the two possible sites for the initial condensation reaction.

Strategies for Controlling Regioselectivity:

  • Catalyst Selection: The choice of catalyst can profoundly influence the reaction's regioselectivity. Certain amine catalysts have proven effective in directing the reaction towards a specific isomer.[3][5]

  • Substrate Modification: Introducing a phosphoryl group on the α-carbon of the ketone can direct the cyclization to a specific position.[3][6]

  • Steric Hindrance: Utilizing bulky substituents on either the ketone or the 2-aminoaryl carbonyl compound can favor the formation of one regioisomer.[7]

  • Ionic Liquids: The use of ionic liquids as solvents or catalysts has been shown to enhance regioselectivity.[3][8]

Experimental Protocol: Iodine-Catalyzed Friedländer Annulation

This protocol provides a method using molecular iodine as a catalyst, which can offer milder reaction conditions.[1]

  • To a mixture of the 2-aminoaryl ketone and the active methylene compound, add molecular iodine.

  • Heat the reaction mixture to 80-100°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the product.[1]

Section 2: The Doebner-von Miller Reaction

This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds, typically under acidic conditions.[9]

Frequently Asked Questions & Troubleshooting

Q1: My Doebner-von Miller reaction is producing a significant amount of tar and polymer. How can I minimize this?

Tar and polymer formation is one of the most common side reactions in the Doebner-von Miller synthesis, arising from the acid-catalyzed polymerization of the α,β-unsaturated starting material.[10]

Troubleshooting Steps:

  • Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase can dramatically reduce its self-polymerization in the acidic aqueous phase.[10] A common system involves refluxing the aniline in aqueous hydrochloric acid with the α,β-unsaturated carbonyl compound in a solvent like toluene.[10]

  • Optimize Acid Concentration and Type: While strong acids are necessary, excessively harsh conditions can accelerate tar formation. Consider a comparative study of different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄).[10]

  • Control Reaction Temperature: While heating is often required, excessive temperatures can promote polymerization. Maintain the lowest effective temperature for the reaction to proceed.[10]

  • Gradual Addition of Reactants: Slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline can help maintain a low concentration of the carbonyl compound, favoring the desired reaction.[10]

Q2: My final product is contaminated with partially hydrogenated quinoline derivatives. How can I ensure complete oxidation?

The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[10] Incomplete oxidation can lead to difficult-to-separate impurities.

Solutions for Incomplete Oxidation:

  • Optimize Reaction Time and Temperature: The oxidation step may require longer reaction times or higher temperatures to reach completion. Monitor the disappearance of the dihydroquinoline intermediate by TLC or GC-MS.[10]

  • Post-Reaction Oxidation: If dihydroquinoline impurities are present in the isolated product, they can often be oxidized in a separate step using a suitable oxidizing agent such as DDQ or MnO₂.[10]

Section 3: The Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form 2,4-disubstituted quinolines.[11][12]

Frequently Asked Questions & Troubleshooting

Q1: What factors determine the major regioisomer in a Combes synthesis of 2,4-disubstituted quinolines?

The regioselectivity in the Combes synthesis is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone.[11] The interaction of these factors determines the preferred cyclization pathway.[11]

Q2: Are there alternative catalysts to concentrated sulfuric acid for the Combes synthesis?

Yes, while concentrated sulfuric acid is commonly used, a mixture of polyphosphoric acid (PPA) and an alcohol can form a polyphosphoric ester (PPE) catalyst.[11] This has been shown to be a more effective dehydrating agent in some cases.[11] Other acidic catalysts that can be employed include ZnCl₂, acetic acid, P₂O₅, and POCl₃.[13]

Combes Synthesis Workflow

Combes_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Aniline Aniline Condensation Condensation & Dehydration (Acid Catalyst, e.g., H₂SO₄) Aniline->Condensation Diketone β-Diketone Diketone->Condensation Cyclization Annulation (Rate-Determining Step) Condensation->Cyclization Schiff Base Intermediate Dehydration2 Dehydration Cyclization->Dehydration2 Quinoline Substituted Quinoline Dehydration2->Quinoline

Caption: Workflow for the Combes Quinoline Synthesis.

Section 4: The Gould-Jacobs Reaction

This reaction is a versatile method for preparing 4-hydroxyquinoline derivatives from an aniline and an alkoxymethylenemalonate ester, followed by a high-temperature cyclization.[14][15]

Frequently Asked Questions & Troubleshooting

Q1: My Gould-Jacobs cyclization requires very high temperatures, leading to product decomposition. How can I achieve cyclization under milder conditions?

The high-temperature requirement (often >250°C) for the thermal cyclization is a significant drawback of the classical Gould-Jacobs reaction.[14]

Solutions for Milder Cyclization:

  • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by efficiently reaching the required temperature.[14][16]

  • High-Boiling Solvents: Using an inert, high-boiling solvent such as diphenyl ether or mineral oil can help to achieve and maintain the necessary temperature for cyclization, with yields reportedly up to 95%.[17]

  • Eaton's Reagent: A solution of phosphorus pentoxide in methanesulfonic acid (Eaton's reagent) can catalyze the cyclization under much milder conditions.[18]

Quantitative Comparison of Heating Methods for Gould-Jacobs Reaction
EntryTemperature (°C)Time (min)Yield of Product (%)
1250101
23001037
3250201
43002028
5300547

Data adapted from a study comparing microwave heating protocols for a specific Gould-Jacobs reaction.[16]

Section 5: General Purification Strategies

Q1: What are some effective methods for purifying substituted quinolines?

The purification of quinolines can be challenging due to the presence of starting materials, byproducts, and tars.

  • Extraction: After neutralizing the reaction mixture, extraction with an organic solvent like dichloromethane or ethyl acetate is a standard first step.[10]

  • Distillation: For liquid quinolines, high-vacuum distillation can be an effective purification method.[19]

  • Recrystallization: Solid quinoline derivatives can often be purified by recrystallization from an appropriate solvent such as ethanol or water.[14]

  • Chromatography: Column chromatography on silica gel is a common method for separating quinolines from impurities. For more challenging separations, techniques like high-speed counter-current chromatography have been successfully employed.[20]

Decision Tree for Troubleshooting Low Yields in Quinoline Synthesis

Troubleshooting_Yield Start Low Yield Observed Check_Completion Is the reaction going to completion? (Monitor by TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction is Complete Check_Completion->Complete Yes Optimize_Time_Temp Increase reaction time or temperature Incomplete->Optimize_Time_Temp Side_Reactions Are there significant side products? Complete->Side_Reactions Optimize_Conditions Optimize catalyst, solvent, and temperature. Consider milder conditions. Side_Reactions->Optimize_Conditions Yes Purification_Issues Is the product being lost during workup/purification? Side_Reactions->Purification_Issues No Review_Purification Review and optimize purification protocol. Purification_Issues->Review_Purification

Caption: A decision-making workflow for troubleshooting low yields.

References

  • Benchchem. Troubleshooting low yield in Friedländer synthesis of quinolines. 1

  • Benchchem. Technical Support Center: Doebner-von Miller Quinoline Synthesis. 10

  • Benchchem. Improving regioselectivity in the synthesis of disubstituted quinolines. 21

  • Wikipedia. Combes quinoline synthesis.

  • Benchchem. Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide. 3

  • Benchchem. Technical Support Center: Optimal Catalyst Selection for Quinoline Synthesis. 2

  • Benchchem. Technical Support Center: Improving Regioselectivity in Quinoline Synthesis. 5

  • Benchchem. Technical Support Center: Optimization of Catalyst Selection for Quinoline Synthesis. 4

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

  • Benchchem. Optimization of reaction conditions for quinolone synthesis. 17

  • Benchchem. Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. 14

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300.

  • Cambridge University Press. Combes Quinoline Synthesis.

  • MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.

  • Benchchem. Technical Support Center: Regioselective Synthesis of Quinoline Derivatives. 7

  • Wikipedia. Gould–Jacobs reaction.

  • PMC. Recent Advances in Metal-Free Quinoline Synthesis.

  • Alfa Chemistry. Friedländer Quinoline Synthesis.

  • ResearchGate. Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.

  • Wikipedia. Doebner–Miller reaction.

  • Reddit. Purification of Quinoline-3,4-diones.

Sources

Reference Data & Comparative Studies

Validation

Comparative Cross-Reactivity Analysis of 2-(Dimethylamino)quinoline-4-carboxylic acid: A Guide for Preclinical Profiling

Introduction: Beyond the Primary Target In the landscape of modern drug discovery, the efficacy of a small molecule inhibitor is only half the story. The other, arguably more critical, half is its selectivity.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Primary Target

In the landscape of modern drug discovery, the efficacy of a small molecule inhibitor is only half the story. The other, arguably more critical, half is its selectivity. A molecule that potently inhibits its intended target while also interacting with a host of unintended off-targets can lead to unforeseen toxicity, diminished efficacy, or complex polypharmacology. This guide provides a comprehensive framework for conducting cross-reactivity studies on 2-(Dimethylamino)quinoline-4-carboxylic acid, a representative quinoline-based scaffold. While this specific molecule may not be a clinical candidate, the principles and methodologies outlined here serve as a robust template for the rigorous preclinical profiling of any novel chemical entity.

The core principle of a cross-reactivity study is to de-risk a compound by mapping its interaction landscape. This is not merely a pass/fail exercise but a deep characterization that informs downstream decision-making. We will explore the rationale behind selecting appropriate screening panels, the execution of key assays, and the interpretation of the resulting data. Our approach is grounded in self-validating protocols, ensuring that the data generated is both reliable and reproducible.

Part 1: Strategic Panel Selection for Comprehensive Profiling

The selection of off-target screening panels should be a data-driven process, informed by the structural features of the molecule under investigation. For a quinoline derivative like 2-(Dimethylamino)quinoline-4-carboxylic acid, the heterocyclic core is a known "privileged scaffold" that can interact with various protein families, most notably protein kinases.

Rationale for Panel Selection:

  • Kinome-wide Scanning: The quinoline core is a common feature in many ATP-competitive kinase inhibitors. Therefore, a broad kinase panel is the highest priority to identify potential off-target interactions within this large and therapeutically important family of enzymes. A panel like the DiscoverX KINOMEscan™, which utilizes a binding assay format, offers a comprehensive view of interactions across the human kinome.

  • GPCR (G-protein coupled receptor) Profiling: While less common than kinase interactions, the aromatic and basic features of the molecule warrant a screening campaign against a panel of common GPCRs, such as the SafetyScreen44™ panel from Eurofins. This is crucial for identifying potential liabilities related to cardiovascular, central nervous system (CNS), and other physiological functions.

  • Ion Channel and Transporter Panels: Depending on the therapeutic indication and initial observations, screening against key ion channels (e.g., hERG) and transporters is a critical step to flag potential cardiotoxicity or drug-drug interaction liabilities.

Part 2: Experimental Methodologies & Protocols

Here, we detail the step-by-step protocols for the primary screening assays. The emphasis is on creating a self-validating system where the results can be trusted.

Kinase Profiling: A Quantitative Binding Assay

A competition binding assay is a highly sensitive and direct method to quantify the interaction between an inhibitor and a kinase. It measures the amount of test compound required to displace a known, tagged ligand from the kinase's active site.

Experimental Workflow: Kinase Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition A Test Compound Dilution Series (e.g., 11-point, 3-fold serial) C Incubate Compound with Kinase/Ligand Mix (Allow to reach equilibrium) A->C Add B Kinase & Tagged Ligand Preparation (Pre-mixed) B->C Add D Capture & Wash (Immobilize kinase, remove unbound components) C->D E Quantify Bound Ligand (e.g., via qPCR or fluorescence) D->E F Data Analysis (Calculate % Inhibition, determine Kd) E->F

Caption: Workflow for a competition-based kinase binding assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 100 mM stock solution of 2-(Dimethylamino)quinoline-4-carboxylic acid in 100% DMSO.

  • Serial Dilution: Create an 11-point, 3-fold serial dilution series in a 96-well plate, starting from a high concentration (e.g., 100 µM). Include DMSO-only wells as a negative control (0% inhibition) and a known pan-kinase inhibitor (e.g., Staurosporine) as a positive control.

  • Assay Plate Preparation: In a separate 384-well assay plate, add the pre-mixed kinase-tagged ligand solution provided by the vendor (e.g., DiscoverX).

  • Compound Addition: Transfer a small volume (e.g., 5 µL) from the compound dilution plate to the assay plate.

  • Incubation: Seal the plate and incubate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

  • Capture: Transfer the mixture to a capture plate where the kinase is immobilized.

  • Wash: Perform a series of wash steps to remove unbound compound and ligand.

  • Signal Detection: Quantify the amount of tagged ligand remaining bound to the kinase using an appropriate detection method (e.g., qPCR for DNA-tagged ligands).

  • Data Analysis: Convert the raw signal to a percentage of the DMSO control. Plot the % inhibition against the compound concentration and fit the data to a dose-response curve to determine the dissociation constant (Kd).

Cellular Thermal Shift Assay (CETSA): Verifying Target Engagement in Cells

While in vitro binding assays are essential, it is crucial to confirm that the compound engages its target in a more physiologically relevant cellular environment. CETSA is a powerful method for this, based on the principle that a ligand binding to a protein stabilizes it against thermal denaturation.

Experimental Workflow: CETSA

G A Treat Intact Cells (Vehicle vs. Test Compound) B Heat Shock (Apply temperature gradient to cell lysates) A->B C Separate Phases (Centrifuge to pellet denatured, aggregated proteins) B->C D Collect Supernatant (Contains soluble, non-denatured proteins) C->D E Protein Quantification (e.g., Western Blot for specific target) D->E F Generate Melt Curve (Plot soluble protein vs. temperature) E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., one that expresses the primary target) to ~80% confluency. Treat the cells with either 2-(Dimethylamino)quinoline-4-carboxylic acid (e.g., at 10x the in vitro IC50) or vehicle (DMSO) for 1-2 hours.

  • Harvest and Lyse: Harvest the cells and resuspend them in a lysis buffer.

  • Heating: Aliquot the lysate into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.

  • Supernatant Analysis: Carefully collect the supernatant, which contains the soluble protein fraction.

  • Quantification: Analyze the amount of the target protein in the supernatant using Western Blot or another quantitative protein detection method.

  • Data Interpretation: Plot the amount of soluble protein as a function of temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample compared to the vehicle control.

Part 3: Data Interpretation and Comparative Analysis

The output of these screens is a large dataset that requires careful interpretation. The goal is to build a selectivity profile for our test compound and compare it against relevant alternatives.

Quantifying Selectivity: The Selectivity Score

A common metric for quantifying selectivity is the Selectivity Score (S-Score). It provides a way to express how selectively a compound binds to a small number of targets within a larger panel. It is calculated by dividing the number of kinases that the compound binds to with a certain affinity (e.g., Kd < 3 µM) by the total number of kinases in the panel. A lower S-score indicates higher selectivity.

Comparative Data Table

Below is a hypothetical comparison of 2-(Dimethylamino)quinoline-4-carboxylic acid ("Compound X") against two other well-characterized kinase inhibitors.

ParameterCompound X (Hypothetical Data)Sunitinib (Reference Compound)Dasatinib (Reference Compound)
Primary Target (Kd, nM) Target A (15 nM)VEGFR2 (9 nM)BCR-ABL ( <1 nM)
Number of Off-Targets (Kd < 1 µM) 835>50
Selectivity Score (S@1µM) 0.02 (8/468)0.07 (35/468)>0.10 (>50/468)
hERG Inhibition (IC50, µM) > 30 µM2.8 µM5.2 µM
Cellular Target Engagement (CETSA Shift) + 4.2°C @ 1 µMConfirmedConfirmed

This table provides a clear, at-a-glance comparison of the key performance indicators for each compound. It allows researchers to quickly assess the relative selectivity and potential liabilities of Compound X.

Conclusion

The cross-reactivity profiling of a compound like 2-(Dimethylamino)quinoline-4-carboxylic acid is a multi-faceted process that requires careful planning, robust execution, and insightful data analysis. By combining broad, in vitro binding assays with targeted, cell-based target engagement studies, a comprehensive picture of a compound's selectivity can be built. This guide provides the foundational workflows and rationale to empower researchers to de-risk their lead compounds effectively, ultimately paving the way for the development of safer and more effective therapeutics.

References

  • Title: KINOMEscan Assay Platform Source: DiscoverX (now part of Eurofins Discovery) URL: [Link]

  • Title: In vitro hERG Safety Assay Source: Charles River Laboratories URL: [Link]

  • Title: The cellular thermal shift assay for drug discovery Source: Nature Reviews Drug Discovery URL: [Link]

Comparative

Comparative Guide: Benchmarking 2-(Dimethylamino)quinoline-4-carboxylic acid (2-DMAQ)

The following guide is a technical benchmarking framework designed for medicinal chemists and pharmacologists. It treats 2-(Dimethylamino)quinoline-4-carboxylic acid (referred to herein as 2-DMAQ ) as a lead scaffold, pr...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical benchmarking framework designed for medicinal chemists and pharmacologists. It treats 2-(Dimethylamino)quinoline-4-carboxylic acid (referred to herein as 2-DMAQ ) as a lead scaffold, primarily evaluating its potential as an ATP-competitive inhibitor of Protein Kinase CK2 (Casein Kinase 2) , while acknowledging secondary potential in epigenetic modulation (HDAC/SIRT).

Executive Summary & Pharmacophore Logic

2-(Dimethylamino)quinoline-4-carboxylic acid (2-DMAQ) represents a "privileged scaffold" in medicinal chemistry. Its structural architecture—a planar bicyclic aromatic ring, a hydrophobic dimethylamino substituent at the C2 position, and an ionizable carboxylic acid at C4—strongly suggests activity as an ATP-competitive kinase inhibitor , specifically targeting CK2 .

This guide benchmarks 2-DMAQ against the clinical gold standard CX-4945 (Silmitasertib) and the classical tool compound TBB .

Why This Scaffold Matters
  • The C4-Carboxylate: Mimics the phosphate-binding region or forms a critical salt bridge with the conserved Lysine (Lys68 in CK2α) and Glutamic Acid (Glu81) within the ATP-binding pocket.

  • The C2-Dimethylamino: Provides hydrophobic bulk to fill the unique hydrophobic pocket (V53, V66, I174) adjacent to the ATP site, a strategy validated by the classic inhibitor DMAT (2-dimethylamino-4,5,6,7-tetrabromobenzimidazole).

Benchmarking Landscape: The Competitors

To validate 2-DMAQ, it must be screened alongside established inhibitors to normalize data against assay variability.

CompoundClassMechanismRole in BenchmarkKey Reference
2-DMAQ Quinoline ScaffoldPutative ATP-CompetitiveTest Candidate [PubChem CID 43154788]
CX-4945 (Silmitasertib) BenzonaphthyridineATP-Competitive (Pico-molar)Positive Control (Clinical) [Siddiqui-Jain et al., 2010]
TBB BenzotriazoleATP-Competitive (Micro-molar)Positive Control (Pre-clinical) [Sarno et al., 2001]
DMAT BenzimidazoleATP-Competitive (Nano-molar)Structural Analog [Pagano et al., 2004]
DMSO SolventInertNegative Control N/A
Predicted Performance Metrics (SAR Analysis)

Based on Structure-Activity Relationship (SAR) data of quinoline-4-carboxylic acid derivatives:

  • Potency: 2-DMAQ is expected to show low-micromolar IC50 (1–10 µM) . It lacks the extended tricyclic system of CX-4945 required for picomolar potency but possesses the core binding elements.

  • Selectivity: High selectivity for CK2 over other kinases is expected due to the unique "small" nature of the CK2 ATP pocket which accommodates the rigid quinoline core.

Mechanistic Visualization: The CK2 Signaling Hub

Understanding the downstream effects is crucial for cellular benchmarking. 2-DMAQ should downregulate the phosphorylation of Akt (Ser129) and NF-κB (p65) if it successfully inhibits CK2.

CK2_Pathway CK2 CK2 (Target) Akt Akt / PKB CK2->Akt Phosphorylates (Ser129) NFkB NF-κB (p65) CK2->NFkB Activates PTEN PTEN (Phosphatase) CK2->PTEN Inactivates (Stops Phosphatase) DNA_Repair DNA Repair (XRCC4) CK2->DNA_Repair Modulates DMAQ 2-DMAQ (Inhibitor) DMAQ->CK2 Inhibits (ATP Pocket) CX4945 CX-4945 (Benchmark) CX4945->CK2 Inhibits Survival Cell Survival (Anti-Apoptosis) Akt->Survival Promotes NFkB->Survival Promotes

Figure 1: Mechanism of Action. 2-DMAQ targets the CK2 catalytic subunit, blocking the phosphorylation of Akt and NF-κB, leading to reduced cell survival in cancer models.

Validated Experimental Protocol: ADP-Glo Kinase Assay

To objectively compare 2-DMAQ against CX-4945, use a luminescent ADP-detection assay. This is superior to colorimetric assays for kinetic profiling.

A. Reagents & Setup
  • Enzyme: Recombinant Human CK2α (0.5 ng/µL final).

  • Substrate: Casein or CK2-specific peptide (RRRADDSDDDDD) (50 µM).

  • ATP: Ultra-pure ATP (10 µM - at or below Km).

  • Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.01% Triton X-100, 1 mM DTT.

B. Step-by-Step Workflow
  • Compound Preparation:

    • Dissolve 2-DMAQ and CX-4945 in 100% DMSO to 10 mM.

    • Perform 1:3 serial dilutions in assay buffer (Range: 100 µM down to 0.1 nM).

    • Critical: Maintain final DMSO concentration < 1% to prevent enzyme denaturation.

  • Enzyme Reaction (384-well plate):

    • Add 2 µL of Compound (or DMSO control).

    • Add 2 µL of CK2 Enzyme solution.

    • Incubate for 10 min at Room Temp (RT) to allow inhibitor binding.

    • Add 2 µL of Substrate/ATP mix to initiate reaction.

    • Incubate for 40 min at RT.

  • Detection (ADP-Glo):

    • Add 6 µL ADP-Glo™ Reagent (Depletes unconsumed ATP). Incubate 40 min.

    • Add 12 µL Kinase Detection Reagent (Converts ADP to Light). Incubate 30 min.

  • Data Analysis:

    • Measure Luminescence (RLU).

    • Normalize to "No Enzyme" (0% Activity) and "DMSO Only" (100% Activity).

    • Fit curves using Non-Linear Regression (Sigmoidal Dose-Response).

C. Self-Validating Quality Control (QC)
  • Z-Factor: Must be > 0.5 for the assay to be valid.

  • Reference Check: CX-4945 IC50 must fall within 1–5 nM. If >10 nM, the enzyme or ATP quality is compromised.

Secondary Target Evaluation (Epigenetics)

While CK2 is the primary target, the quinoline-4-carboxylic acid scaffold is also a known pharmacophore for JmjC Histone Demethylases (KDMs) and Sirtuins .

If 2-DMAQ fails to inhibit CK2 (< 50% inhibition at 10 µM), pivot the benchmarking to Epigenetic Screening :

  • Assay: Fluorogenic SIRT3 Activity Assay.

  • Rationale: The carboxylic acid can chelate the Zinc in the active site of HDACs or coordinate with the Iron (Fe2+) in JmjC domains.

  • Reference: Frontiers in Chemistry (2022) highlights 2-substituted quinoline-4-carboxylic acids as potent SIRT3 inhibitors [Reference 3].

Benchmarking Workflow Diagram

Benchmark_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cellular Validation Cmpd 2-DMAQ (Sample) Assay ADP-Glo Kinase Assay (+ CX-4945 Control) Cmpd->Assay Result IC50 Calculation Assay->Result Cell Cancer Lines (e.g., HCT-116) Result->Cell If IC50 < 10µM WB Western Blot (p-Akt / p-NFkB) Cell->WB Viability MTT Assay (Cell Death) Cell->Viability

Figure 2: Strategic workflow for validating 2-DMAQ activity from biochemical assay to cellular phenotype.

References

  • Siddiqui-Jain, A., et al. (2010). "CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2, inhibits prosurvival and angiogenic signaling and exhibits antitumor efficacy." Cancer Research, 70(24), 10288-10298.

  • Sarno, S., et al. (2001). "Selectivity of 4,5,6,7-tetrabromobenzotriazole, an ATP site-directed inhibitor of protein kinase CK2 ('casein kinase-2')." FEBS Letters, 496(1), 44-48.

  • Zhang, Y., et al. (2022). "Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors." Frontiers in Chemistry, 10.

  • Syniugin, A. R., et al. (2016).[1] "Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • BenchChem. (2025). "Review of literature on quinoline-4-carboxylic acid derivatives." BenchChem Technical Guides.

Sources

Validation

Quantum Yield Dynamics of Quinoline-Based Fluorophores: A Comparative Technical Guide

Executive Summary The Quinoline Paradox: Unlike rigid fluorophores such as fluorescein or rhodamine, which maintain high quantum yields (QY) across various environments, quinoline-based fluorophores function as environme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Quinoline Paradox: Unlike rigid fluorophores such as fluorescein or rhodamine, which maintain high quantum yields (QY) across various environments, quinoline-based fluorophores function as environmentally sensitive molecular switches .

In their native aqueous state, many quinoline derivatives exhibit negligible fluorescence (


) due to efficient non-radiative decay pathways (intersystem crossing and H-bonding). However, specific environmental triggers—such as metal chelation, pH changes, or encapsulation in hydrophobic pockets—can trigger a "Turn-On" response, elevating QY to 0.80+.

This guide analyzes these dynamics, providing researchers with the comparative data and experimental protocols necessary to utilize quinolines not just as dyes, but as responsive optical sensors.

Part 1: Mechanistic Principles of Quantum Yield Modulation

To optimize quinoline-based probes, one must understand the electronic transitions governing their relaxation.

The Quenching State (Native Form)

In polar protic solvents (e.g., water), the nitrogen lone pair in the quinoline ring facilitates an


 transition . This state lies close in energy to the lowest triplet state, promoting Intersystem Crossing (ISC) . Consequently, the excited state energy dissipates via phosphorescence (often undetectable at room temp) or non-radiative thermal decay rather than fluorescence.
  • H-Bonding Effect: Water molecules form hydrogen bonds with the ring nitrogen, further quenching emission by enhancing vibrational relaxation pathways.

The "Turn-On" State (Functionalized/Bound)

Modifying the structure or environment blocks the non-radiative pathways:

  • Chelation Enhanced Fluorescence (CHEF): Binding a metal ion (e.g., Zn

    
    , Al
    
    
    
    ) to the nitrogen lone pair raises the energy of the
    
    
    orbital. This shifts the lowest excited state to a
    
    
    transition
    , which is highly allowed and fluorescent.
  • Intramolecular Charge Transfer (ICT): Adding electron-donating groups (e.g., -NH

    
    , -OCH
    
    
    
    ) creates a push-pull system, stabilizing the emissive state and increasing QY in aprotic solvents.
Visualization: The "Turn-On" Mechanism

The following diagram illustrates the transition from the "Dark" (Quenched) state to the "Bright" (Emissive) state.

QuinolineMechanism Native Native Quinoline (Aqueous/Free) Excited_nPi Excited State (n->π*) Native->Excited_nPi Excitation Chelation Metal Chelation / Aprotic Solvent Native->Chelation Add Zn2+/Al3+ ISC Intersystem Crossing (Non-Radiative Decay) Excited_nPi->ISC Fast Rate Dark Fluorescence Quenched (Φ < 0.01) ISC->Dark Excited_PiPi Excited State (π->π*) Chelation->Excited_PiPi Excitation Bright Strong Fluorescence (Φ > 0.50) Excited_PiPi->Bright Radiative Decay

Figure 1: Mechanistic pathway switching in quinoline fluorophores. Chelation alters the orbital energy landscape, bypassing the non-radiative ISC pathway.

Part 2: Comparative Analysis of Quantum Yields

The table below contrasts quinoline derivatives against industry-standard fluorophores. Note the extreme variance in quinolines based on solvent and chelation status, unlike the stable standards.

Fluorophore ClassSpecific CompoundCondition / SolventQuantum Yield (

)
Key Characteristic
Standard FluoresceinEthanol (Basic)0.79 High brightness, pH sensitive.
Standard Rhodamine BEthanol0.65 Photostable, environment-insensitive.
Standard Coumarin 153Ethanol0.38 Large Stokes shift, moderate QY.
Quinoline Isoquinoline Water (Native)< 0.01 Non-fluorescent due to n->

ISC.
Quinoline 8-Hydroxyquinoline (8-HQ) Water (pH 7)0.02 Quenched by H-bonding/ESIPT.
Quinoline 8-HQ + Al

(Alq3)
Ethanol/Solid State0.32 - 0.50 Classic CHEF "Turn-On" effect.
Quinoline 8-HQ + Zn

Methanol0.45 Used for Zn

sensing.
Quinoline Quinazolinone-Donor Cyclohexane0.84 High QY via Donor-Acceptor tuning.
Quinoline 2-(2-Aminoethoxy)quinoline Methanol0.12 - 0.85 Highly tunable via substitution.

Analysis for Drug Discovery:

  • Do not use native quinolines as passive labels (like FITC); they will be invisible in aqueous media.

  • Do use quinoline derivatives (e.g., 8-aminoquinoline) for ratiometric sensing of metal ions or local pH mapping in lysosomes, where the "Turn-On" mechanism provides high signal-to-noise ratio.

Part 3: Experimental Protocol – Relative Quantum Yield Measurement

Measuring the QY of quinolines requires strict control over refractive index and inner filter effects. The Relative Method (Williams et al.) is the gold standard for most labs lacking an integrating sphere.

Core Principle

Compare the integrated fluorescence intensity of your sample (


) against a standard (

) with a known QY (

).[1]


Where:

  • 
    : Slope of the plot of Integrated Fluorescence Intensity vs. Absorbance.
    
  • 
    : Refractive index of the solvent.
    
Self-Validating Workflow

Reagents:

  • Standard: Quinine Sulfate in 0.1 M H

    
    SO
    
    
    
    (
    
    
    ) is ideal for blue-emitting quinolines.
  • Solvents: Spectroscopic grade only.

Step-by-Step Protocol:

  • Preparation: Prepare 5 dilutions of the sample and 5 dilutions of the standard.

    • Validation Check: Absorbance at excitation wavelength (

      
      ) must be between 0.01 and 0.10  for all solutions to prevent inner filter effects.
      
  • Spectroscopy:

    • Record UV-Vis absorbance at

      
      .
      
    • Record Fluorescence emission spectrum (integrate the area under the curve).[1]

    • Critical: Use the exact same slit widths and PMT voltage for sample and standard.

  • Data Plotting:

    • Plot Integrated Fluorescence Area (y-axis) vs. Absorbance (x-axis) .

    • Perform linear regression. The intercept should be zero.

  • Calculation:

    • Input the slopes (

      
      ) into the equation above.
      
    • Correct for refractive index (

      
      ) if solvents differ (e.g., Water 
      
      
      
      vs. Ethanol
      
      
      ).
Visualization: Measurement Workflow

QYProtocol Start Start: Select Standard (e.g., Quinine Sulfate) Dilution Prepare 5 Dilutions (Abs < 0.1 OD) Start->Dilution Measure Measure Abs & Emission (Identical Parameters) Dilution->Measure Plot Plot Integrated Int vs. Abs (Calculate Slope) Measure->Plot Check Validation Check: Is R² > 0.99? Plot->Check Calc Apply Formula with Refractive Index Correction Check->Dilution No (Repeat) Check->Calc Yes

Figure 2: The "Gradient Method" workflow ensures accuracy by eliminating concentration-dependent errors.

References

  • BenchChem. (2025).[2][3] A Comparative Analysis of the Quantum Yield of 2-(2-Aminoethoxy)quinoline and Other Common Fluorophores. Retrieved from

  • American Chemical Society. (2022). Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives. Retrieved from

  • Royal Society of Chemistry. (2020).[4] Fluorescence enhancement of quinolines by protonation. RSC Advances. Retrieved from

  • UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. Retrieved from

  • National Institutes of Health (PMC). (2020). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Retrieved from

  • ResearchGate. (2026). A Review on Quinoline-Based Derivatives as Selective Colorimetric and Fluorescent Chemosensors. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Safety Protocol: 2-(Dimethylamino)quinoline-4-carboxylic acid

Executive Safety Summary (The "Why") As a Senior Application Scientist, I prioritize not just compliance, but the causality of safety. You are handling 2-(Dimethylamino)quinoline-4-carboxylic acid , a nitrogen-containing...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary (The "Why")

As a Senior Application Scientist, I prioritize not just compliance, but the causality of safety. You are handling 2-(Dimethylamino)quinoline-4-carboxylic acid , a nitrogen-containing heterocyclic scaffold.[1][2]

While often labeled primarily as an irritant (Skin/Eye/Respiratory), the quinoline core warrants elevated precaution.[1][2][3] Quinolines are historically associated with potential genotoxicity and mutagenicity.[2] Furthermore, the zwitterionic nature of amino-carboxylic acids can lead to unpredictable solubility and static charge during weighing, increasing the risk of inhalation exposure to dust.[1][2]

Core Hazard Profile (Inferred from Structural Analogs):

  • Primary Risk: Respiratory sensitization and mucous membrane irritation (H335).[1][2]

  • Secondary Risk: Severe eye irritation (H319) due to the acidic moiety.[1][2]

  • Chronic Risk: Potential mutagenic effects associated with the quinoline scaffold (Treat as Suspected Carcinogen until proven otherwise).[1][2]

PPE Selection Matrix

Do not rely on "standard" lab PPE.[2] Select equipment based on the specific physical state of the compound during your workflow.[2]

Protection CategorySolid State Handling (Weighing/Transfer)Solution State Handling (Synthesis/Extraction)Technical Rationale
Hand Protection Double Nitrile (0.11 mm min)High-Grade Nitrile or Laminate (if using DCM/Chloroform)Quinoline derivatives can penetrate standard latex.[1][2] Double gloving provides a "sacrificial layer" against dusts.[2]
Respiratory Fume Hood (Primary) .[1][2] If open bench: N95/P2 Respirator.[2]Fume Hood (Mandatory) .The carboxylic acid moiety increases polarity, but the amine allows potential bioavailability.[2] Prevent all dust inhalation.[2][4][5]
Eye/Face Safety Glasses with side shields.[1][2]Chemical Splash Goggles + Face Shield (if >100mL).[1][2]Acids cause immediate protein coagulation in eyes; basic amines cause deep tissue saponification.[2] This molecule has both.
Body Lab Coat (Cotton/Poly blend), buttoned to neck.[1][2]Lab Coat + Chemical Resistant Apron (Tyvek/PVC).[1][2]Prevent migration of chemical dust to street clothes.[1][2]

Operational Protocol: Step-by-Step

Phase A: Engineering Controls & Weighing

The highest risk of exposure occurs during the transfer of dry powder due to static generation.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound.[2] Quinoline carboxylic acids are often fluffy solids that aerosolize easily.[2]

  • Containment: Perform all weighing inside a Chemical Fume Hood or a Powder Weighing Station .

    • Scientist's Note: If a balance enclosure is unavailable, place the balance inside the hood but turn the sash fan down slightly (if variable) to prevent turbulence from blowing the powder, then restore full flow immediately after closing the balance door.[1]

  • Transfer: Dissolve the solid immediately after weighing. Do not transport open weigh boats across the lab.

Phase B: Solubilization & Reaction[1]
  • Solvent Choice: When dissolving in organic solvents (e.g., DMSO, Methanol), be aware that the carrier solvent often dictates the skin permeation rate.[1][2]

    • Protocol: If using DMSO (a skin penetrant), upgrade to Silver Shield/Laminate gloves .[1][2] DMSO will carry the quinoline derivative directly into the bloodstream.[2]

  • Acid/Base Handling: This compound is amphoteric.[2]

    • Acidic Conditions: Protonation of the amine (soluble).[1][2]

    • Basic Conditions: Deprotonation of the carboxylic acid (soluble).[1][2]

    • Neutral pH:[1] Likely lowest solubility (isoelectric point), leading to precipitation.[1][2] Watch for sudden clogging of cannulas/syringes.

Phase C: Decontamination & Spill Response[1]
  • Dry Spill: Do not dry sweep.[2] Cover with wet paper towels (soaked in dilute sodium bicarbonate) to dampen, then wipe up.[1][2] This neutralizes the acid moiety and prevents dust.[2]

  • Wet Spill: Absorb with vermiculite or chem-pads.[1][2]

  • Surface Decon: Wipe surfaces with 10% ethanol followed by a detergent wash.[2] The ethanol helps solubilize the organic ring, while water removes the ionic salt forms.[2]

Safety Logic & Workflow Visualization

The following diagram illustrates the decision-making logic for handling this specific compound class.

SafetyProtocol Start Start: 2-(Dimethylamino) quinoline-4-carboxylic acid StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Reaction Mix StateCheck->Liquid RiskSolid Risk: Dust Inhalation Static Aerosolization Solid->RiskSolid RiskLiquid Risk: Skin Absorption Splash Hazard Liquid->RiskLiquid ControlSolid Control: Fume Hood + Anti-Static Gun + N95 Backup RiskSolid->ControlSolid ControlLiquid Control: Splash Goggles + Solvent-Specific Gloves (Laminate) RiskLiquid->ControlLiquid Action Execute Experiment ControlSolid->Action ControlLiquid->Action Disposal Disposal: Segregate as Hazardous Organic Waste Action->Disposal

Figure 1: Decision logic for PPE selection based on physical state and associated primary risks.[1][2][3]

Disposal & Waste Management

Do not flush down the drain. Quinoline derivatives are toxic to aquatic life (H411/H412).[1][2]

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must go into Hazardous Solid Waste (labeled "Toxic/Irritant Organic Solid").[1][2]

  • Liquid Waste:

    • Halogenated: If dissolved in DCM/Chloroform.[2]

    • Non-Halogenated: If dissolved in Methanol/DMSO/Ethyl Acetate.[2]

    • Crucial Step: Label the waste tag explicitly with "Quinoline Derivative."[2] This alerts waste management personnel to the presence of nitrogen heterocycles, which often require specific incineration protocols.[2]

References

  • PubChem. 2-(Dimethylamino)quinoline-4-carboxylic acid (Compound Summary). National Library of Medicine.[2] [Link]

  • ECHA (European Chemicals Agency). Quinoline - Substance Information (Carcinogenicity/Mutagenicity Reference).[1][2][6] [Link][1][2]

Sources

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